Amlexanox
Description
This compound is an antiallergic drug, clinically effective for atopic diseases, especially allergic asthma and rhinitis. This compound as a topical paste is a well tolerated treatment of recurrent aphthous ulcers. Recurrent aphthous ulcer (RAU) is the most prevalent oral mucosal disease in humans, estimated to affect between 5% and 50% of the general population.
The physiologic effect of this compound is by means of Decreased Histamine Release.
This compound is an anti-aphthous ulcer drug. This compound inhibits the synthesis and release of inflammatory mediators, including leukotrienes and histamine, from mast cells, neutrophils, and mononuclear cells. This compound also acts as a leukotriene D4 antagonist and a phosphodiesterase inhibitor. This compound decreases the time ulcers take to heal as well as the pain associated with the ulcers.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for airway obstruction and has 1 investigational indication.
SRA-A antagonist; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRYPYWGNKJSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022595 | |
| Record name | Amlenanox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amlexanox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.46e-01 g/L | |
| Record name | Amlexanox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68302-57-8 | |
| Record name | Amlexanox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68302-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlexanox [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068302578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amlexanox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amlenanox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68302-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMLEXANOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRL1C2459K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amlexanox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Amlexanox: A Technical Guide to its Anti-Inflammatory Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Amlexanox is a therapeutic agent with well-documented anti-inflammatory and anti-allergic properties, clinically approved for the treatment of recurrent aphthous ulcers and used in certain regions for asthma and allergic rhinitis.[1][2][3] Initially, its mechanism was attributed to the inhibition of chemical mediator release from mast cells.[4] However, recent research has unveiled a more complex and nuanced mechanism of action, centering on its role as a selective inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-epsilon (IKKε).[5][6] Furthermore, studies have identified its capacity to inhibit phosphodiesterase 4B (PDE4B), leading to the modulation of critical inflammatory signaling pathways such as NF-κB, STAT3, and MAP Kinase.[7][8][9] This guide provides an in-depth technical overview of the core anti-inflammatory mechanisms of this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the key pathways and workflows.
Core Mechanism of Action: Dual Inhibition of TBK1 and IKKε
The primary and most extensively studied mechanism of this compound's anti-inflammatory effect is its function as a specific, ATP-competitive inhibitor of TBK1 and IKKε.[5] These non-canonical IκB kinases are central integrators of signals for the innate immune response, particularly in the pathways leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[5][6]
Elevated activity of TBK1 and IKKε is associated with numerous inflammatory conditions and metabolic disorders.[5][10] These kinases are activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Upon activation, TBK1 and IKKε phosphorylate key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7.[6][11] This phosphorylation event causes the dimerization and nuclear translocation of IRF3/7, where they bind to IFN-stimulated response elements (ISREs) in the promoter regions of target genes, inducing the expression of type I IFNs (e.g., IFN-α, IFN-β) and other pro-inflammatory genes.[11]
This compound directly binds to the ATP-binding pocket of TBK1 and IKKε, preventing their kinase activity.[5] This blockade inhibits the phosphorylation of IRF3, thereby suppressing the entire downstream cascade.[11] This action effectively dampens the excessive inflammatory response characteristic of various autoimmune and metabolic diseases.[12] Notably, at concentrations that inhibit TBK1/IKKε, this compound does not affect the canonical IκB kinases IKKα and IKKβ, highlighting its specificity.[5]
Caption: this compound inhibits the TBK1/IKKε signaling pathway.
Secondary Mechanism: Phosphodiesterase (PDE) Inhibition
More recent evidence has revealed a complementary mechanism of action for this compound involving the inhibition of phosphodiesterases, particularly PDE4B.[7][13] This mechanism is independent of its effects on TBK1/IKKε and is crucial for its activity against classical inflammation, such as that induced by lipopolysaccharide (LPS) in macrophages.[7]
Cyclic adenosine monophosphate (cAMP) is a critical second messenger that generally exerts anti-inflammatory effects. It activates Protein Kinase A (PKA), which in turn can phosphorylate and inhibit components of pro-inflammatory pathways. PDEs are enzymes that degrade cAMP, thus terminating its signaling. By inhibiting PDE4B, this compound prevents the degradation of cAMP, leading to elevated intracellular cAMP levels and sustained PKA activation.[7][13]
This increase in cAMP/PKA signaling has two major downstream consequences:
-
Inhibition of the NF-κB Pathway: PKA can interfere with the NF-κB signaling cascade at multiple points, ultimately preventing the nuclear translocation of the p65 subunit and reducing the transcription of pro-inflammatory genes like TNF-α and IL-6.[7]
-
Inhibition of the MAPK/ERK Pathway: The cAMP/PKA axis also suppresses the extracellular signal-regulated kinase (ERK)/activator protein-1 (AP-1) signaling pathway, further contributing to the reduction of inflammatory mediator production.[7][13]
This PDE-inhibitory action also likely underlies the historically observed effects of this compound on mast cells, where increased cAMP levels are known to inhibit the release of histamine and leukotrienes.[4][14]
Caption: this compound inhibits PDE4B to increase cAMP and suppress inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the inhibitory activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Source |
|---|---|---|---|
| IKKε | Myelin Basic Protein (MBP) Phosphorylation | ~1-2 µM | [11] |
| TBK1 | Myelin Basic Protein (MBP) Phosphorylation | ~1-2 µM | [11] |
| PDE4B | Enzyme Inhibition Assay | Direct inhibition confirmed | [7][13] |
| PDE1C, PDE3A, PDE3B | Enzyme Inhibition Assay | Direct inhibition confirmed |[7] |
Table 2: Effects of this compound on Inflammatory Markers and Processes
| Model System | Treatment | Effect | Finding | Source |
|---|---|---|---|---|
| LPS-activated macrophages | This compound | Pro-inflammatory Mediator Production | Significantly inhibited production of NO, TNF-α, IL-6 | [7][13] |
| LPS-activated macrophages | This compound | Anti-inflammatory Cytokine Production | Increased IL-10 levels | [7] |
| Human PBMCs | This compound + TLR agonists | Type I IFN Production | Inhibited production induced by TLR3, TLR7, and TLR9 agonists | [12] |
| Ovariectomized (OVX) mice | 100 mg/kg this compound, p.o. | Bone Loss | Effectively prevented OVX-induced bone loss by suppressing osteoclast activity | [11] |
| Diet-induced obese mice | This compound | Weight and Metabolism | Prevented and reversed obesity, improved insulin sensitivity | [11] |
| Human patients with aphthous ulcers | 5% this compound topical paste | Ulcer Healing (Day 3) | 21% of patients had complete healing vs. 8% with no treatment | [15] |
| Human patients with aphthous ulcers | 5% this compound topical paste | Pain Resolution (Day 3) | 44% of patients had complete pain resolution vs. 20% with no treatment |[15] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assays used to characterize this compound's mechanism of action.
In Vitro TBK1/IKKε Kinase Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against TBK1 or IKKε, based on the principles of kinase activity assays mentioned in the literature.[11]
Objective: To quantify the inhibitory effect of this compound on TBK1/IKKε kinase activity.
Materials:
-
Recombinant human TBK1 or IKKε enzyme.
-
Myelin Basic Protein (MBP) as a substrate.
-
This compound stock solution (e.g., in DMSO).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).
-
[γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection.
-
96-well microplates.
-
Phosphocellulose paper and scintillation counter (for radioactive method) or Western blot equipment (for non-radioactive method).
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer, ranging from high micromolar to nanomolar concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, add 10 µL of each this compound dilution (or vehicle control).
-
Enzyme Addition: Add 20 µL of a solution containing the recombinant TBK1 or IKKε enzyme and the MBP substrate to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding 20 µL of a solution containing ATP (spiked with [γ-³²P]ATP for the radioactive method) to each well. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding phosphoric acid or SDS-PAGE loading buffer.
-
Detection:
-
Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity on the MBP substrate using a scintillation counter.
-
Non-Radioactive Method: Run the reaction products on an SDS-PAGE gel, transfer to a membrane, and probe with a phosphospecific antibody that recognizes phosphorylated MBP.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Macrophage Anti-Inflammatory Assay (LPS Model)
This protocol outlines a workflow to assess this compound's ability to suppress the production of pro-inflammatory cytokines in macrophages, a method central to studies of classical inflammation.[7][9][16]
Caption: Workflow for assessing this compound's effect on LPS-stimulated macrophages.
Western Blotting for Phosphorylated Signaling Proteins
This protocol details the detection of phosphorylated proteins (e.g., p-TBK1, p-IRF3, p-p65) to confirm the inhibition of specific signaling pathways by this compound.
Objective: To visualize and semi-quantify the levels of key phosphorylated signaling proteins following cell treatment.
Materials:
-
Cell lysates from a relevant experiment (e.g., Protocol 4.2).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-p65, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washing: Repeat the washing step (Step 7).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize data, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-p65) and/or a loading control (e.g., β-actin).
-
Analysis: Quantify the band intensity using densitometry software. Express the level of the phosphorylated protein relative to the total protein or loading control.
Conclusion
The anti-inflammatory mechanism of this compound is multifaceted, extending beyond its initial characterization as a mast cell stabilizer. Its core activity as a potent and specific dual inhibitor of the non-canonical kinases TBK1 and IKKε places it as a key modulator of the innate immune response and type I interferon production.[5][11] This is complemented by a distinct, TBK1/IKKε-independent mechanism involving the inhibition of PDE4B, which elevates intracellular cAMP to suppress the NF-κB and MAPK/ERK pathways.[7] This dual-pronged approach, targeting multiple nodes within the inflammatory network, explains its efficacy in a range of conditions from localized oral inflammation to systemic metabolic disease.[1][10] The detailed understanding of these mechanisms, supported by robust quantitative data and reproducible experimental protocols, provides a solid foundation for the continued investigation and potential repurposing of this compound for a variety of inflammatory and autoimmune disorders.
References
- 1. Effectiveness of this compound and Adcortyl for the treatment of recurrent aphthous ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Recurrent Aphthous Ulcers - Page 3 [medscape.com]
- 3. Management of major recurrent aphthous ulcers with 5% this compound oral paste and rebamipide tablets- A case report with a brief literature review - IP Int J Periodontol Implantol [ijpi.in]
- 4. Mechanism of action of an antiallergic agent, this compound (AA-673), in inhibiting histamine release from mast cells. Acceleration of cAMP generation and inhibition of phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound exerts anti-inflammatory actions by targeting phosphodiesterase 4B in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Specific IKKε/TBK1 Inhibitor this compound Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways [mdpi.com]
- 9. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF-κB and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The TBK1/IKKε inhibitor this compound improves dyslipidemia and prevents atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. This compound inhibits production of type I interferon and suppresses B cell differentiation in vitro: a possible therapeutic option for systemic lupus erythematosus and other systemic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: A Novel Therapeutic for Atopic, Metabolic, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound oral paste: a novel treatment that accelerates the healing of aphthous ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF–κB and STAT3 sign… [ouci.dntb.gov.ua]
Amlexanox: A Technical Guide to its Function as a Dual IKKε and TBK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Amlexanox is a selective inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1] Initially approved for the treatment of aphthous ulcers and asthma due to its anti-inflammatory and anti-allergic properties, its role as a dual kinase inhibitor has garnered significant interest for its therapeutic potential in a range of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][2] This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic sites of IKKε and TBK1.[1] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating key cellular processes. Notably, at concentrations effective against IKKε and TBK1, this compound does not significantly inhibit the canonical IKKα and IKKβ kinases, highlighting its specificity.[1]
The IKKε/TBK1 signaling axis is a critical component of the innate immune system. These kinases are activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are recognized by pattern recognition receptors (PRRs). Upon activation, IKKε and TBK1 phosphorylate transcription factors such as interferon regulatory factor 3 (IRF3) and IRF7.[3][4] This phosphorylation event leads to their dimerization and translocation to the nucleus, where they induce the expression of type I interferons (IFN-I) and other inflammatory genes.[3][4] this compound's inhibition of IKKε and TBK1 blocks these downstream events, leading to a reduction in the inflammatory response.[2]
Quantitative Data
The inhibitory activity of this compound against IKKε and TBK1 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Kinase | IC50 (μM) | Assay Type | Reference |
| IKKε | ~1-2 | Myelin Basic Protein (MBP) Phosphorylation | [5][6][7] |
| TBK1 | ~1-2 | Myelin Basic Protein (MBP) Phosphorylation | [5][6][7] |
| IKKα | No significant inhibition | Kinase Panel Screen | [1] |
| IKKβ | No significant inhibition | Kinase Panel Screen | [1] |
In cellular assays, this compound has been shown to inhibit the phosphorylation of downstream targets, confirming its activity in a biological context. For instance, in 3T3-L1 adipocytes, this compound blocks the polyinosinic:polycytidylic acid (poly I:C)-stimulated phosphorylation of IRF3.[6]
| Cell Line | Treatment | Effect | Reference |
| 3T3-L1 Adipocytes | This compound + Poly I:C | Reduced IRF3 phosphorylation at Ser396 | [6] |
| RAW264.7 Macrophages | This compound + LPS/Poly I:C | Reduced IRF3 phosphorylation | [6] |
| SK-Mel-28 Melanoma Cells | 50 µM this compound | Significantly inhibited NF-κB p65 phosphorylation | [8] |
| HEC-1A & Ishikawa Endometrial Cancer Cells | This compound | Decreased MKI67 mRNA levels in a dose-dependent manner | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's inhibitory activity.
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by IKKε or TBK1.
-
Reaction Setup: Prepare a reaction mixture containing recombinant IKKε or TBK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound (typically a serial dilution from a high concentration, e.g., 50 µM) or DMSO (vehicle control) to the reaction mixture.[7]
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as an EDTA-containing buffer.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate via autoradiography or scintillation counting.
-
Luminescence-Based Assay: Use an assay like ADP-Glo™, which measures the amount of ADP produced, correlating with kinase activity.
-
ELISA: Use a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This method is used to assess the effect of this compound on the phosphorylation of the downstream target IRF3 in cells.
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) and allow them to adhere. Treat the cells with this compound or DMSO for a specified pre-incubation period.[6]
-
Stimulation: Stimulate the cells with an inducer of the IKKε/TBK1 pathway, such as lipopolysaccharide (LPS) or poly I:C, for a defined time.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396).[6][10][11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also probe for total IRF3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[10]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated IRF3.
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment.[12]
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (DMSO) and incubate to allow for drug distribution across the cell membrane and binding to the target.[13]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[13]
-
Lysis: Lyse the cells, for example, by freeze-thaw cycles or using a lysis buffer.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[13]
-
Analysis of Soluble Fraction: Collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Detection: Analyze the amount of soluble IKKε or TBK1 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Interpretation: A ligand-bound protein is typically more thermally stable. Therefore, in the this compound-treated samples, a higher amount of soluble IKKε and TBK1 should be detected at elevated temperatures compared to the control samples. This "thermal shift" confirms direct target engagement.[12]
Therapeutic Implications and Applications
The inhibition of IKKε and TBK1 by this compound has shown promise in various disease models.
-
Metabolic Diseases: In obese mice, this compound administration leads to weight loss, improved insulin sensitivity, and reduced hepatic steatosis.[5] This is attributed to the role of IKKε and TBK1 in promoting low-grade chronic inflammation associated with metabolic disorders.[1]
-
Cancer: IKKε and TBK1 are implicated in oncogenesis through various mechanisms, including the activation of NF-κB and autophagy.[3][14] this compound has been shown to reduce proliferation, migration, and invasion of melanoma and endometrial cancer cells.[8][9] In vivo studies have also demonstrated its ability to reduce tumor growth.[8]
-
Inflammatory and Autoimmune Diseases: Given the central role of IKKε and TBK1 in inflammation, this compound is being investigated for various inflammatory conditions.[1] For example, it has shown efficacy in animal models of autoimmune encephalomyelitis by inhibiting dendritic cell maturation and T-cell responses.[2]
-
Atherosclerosis: this compound has been reported to improve diet-induced hypertriglyceridemia and hypercholesterolemia and protect against atherogenesis in mice.[15] This effect is partly due to the upregulation of bile acid synthesis, which increases cholesterol excretion.[15]
References
- 1. invivogen.com [invivogen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Functionally distinct effects of the C-terminal regions of IKKε and TBK1 on type I IFN production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. An inhibitor of the protein kinases TBK1/IKKε improves obesity-related metabolic dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Specific IKKε/TBK1 Inhibitor this compound Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TBK1 inhibitor this compound exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of distinct molecular interactions responsible for IRF3 and IRF7 phosphorylation and subsequent dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The TBK1/IKKε inhibitor this compound improves dyslipidemia and prevents atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Amlexanox: A Dual-Action Modulator of Nonsense-Mediated mRNA Decay for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonsense mutations, responsible for approximately 11% of all genetic disease-causing mutations, introduce premature termination codons (PTCs) into messenger RNA (mRNA), leading to the production of truncated, nonfunctional proteins.[1] The cell employs a quality control mechanism known as nonsense-mediated mRNA decay (NMD) to degrade these aberrant transcripts, preventing the accumulation of potentially harmful protein fragments. Amlexanox, a drug with a history of clinical use for aphthous ulcers and asthma, has emerged as a promising therapeutic candidate for diseases caused by nonsense mutations due to its dual mechanism of action: inhibition of NMD and promotion of translational readthrough of PTCs. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating NMD, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Introduction to Nonsense-Mediated mRNA Decay (NMD)
Nonsense-mediated mRNA decay is a crucial surveillance pathway that selectively degrades mRNAs containing PTCs. The core of the NMD machinery involves a group of proteins called the "UPF" factors (UPF1, UPF2, and UPF3). When a ribosome translating an mRNA encounters a PTC, the release factors eRF1 and eRF3 are recruited. If an exon junction complex (EJC) is present downstream of the PTC, a typical scenario for premature termination, the SURF complex (SMG1, UPF1, eRF1, eRF3) forms. This leads to the phosphorylation of UPF1 by the SMG1 kinase, triggering a cascade of events that ultimately results in the recruitment of decapping and deadenylating enzymes, leading to the degradation of the faulty mRNA.
This compound: A Dual-Pronged Approach to Restoring Gene Expression
This compound has been identified as a molecule capable of rescuing the expression of genes harboring nonsense mutations through two distinct but complementary mechanisms:
-
Inhibition of NMD: this compound treatment has been shown to stabilize PTC-containing mRNAs, preventing their degradation by the NMD pathway. This increases the available pool of mRNA transcripts for potential translation into protein.
-
Promotion of Translational Readthrough: In addition to stabilizing the mRNA, this compound facilitates the translational machinery in "reading through" the premature stop codon, allowing for the synthesis of a full-length, functional protein.
This dual activity makes this compound a particularly attractive candidate for therapeutic development, as it addresses both the mRNA instability and the premature termination of translation caused by nonsense mutations.[1]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on mRNA levels and protein expression from various preclinical studies.
Table 1: Effect of this compound on Nonsense-Containing mRNA Levels
| Cell Line/Model | Gene with Nonsense Mutation | This compound Concentration | Treatment Duration | Fold Increase in mRNA Level | Reference |
| Charcot-Marie-Tooth Patient-derived Neuronal Progenitors | GDAP1 (p.Ser194) | 100 µM | 20 hours | 3.35-fold | [1] |
| Choroideremia Patient Fibroblasts | CHM (p.Arg270) | 300 µM | 24 hours | From 18% to 73% of normal levels | [2] |
| Choroideremia Patient Fibroblasts | CHM (p.Tyr42*) | 300 µM | 24 hours | From 83% to 96% of normal levels | [2] |
| Lung Cancer Cells (Calu-6) | p53 | 25 µM | Not Specified | > 2-fold | [3] |
| Recessive Dystrophic Epidermolysis Bullosa Keratinocytes | COL7A1 | 250 µM | Not Specified | Variable increase in 3 out of 4 cell lines | [4] |
Table 2: Effect of this compound on Protein Restoration
| Cell Line/Model | Gene with Nonsense Mutation | This compound Concentration | Outcome | Reference |
| Charcot-Marie-Tooth Patient-derived Neuronal Progenitors | GDAP1 (p.Ser194*) | 100 µM | Restoration of GDAP1 protein expression observed via immunofluorescence. | [1] |
| Lung Cancer Cells (Calu-6) | p53 | Not Specified | Detection of truncated p53 protein via Western blot. | [3] |
| Duchenne Muscular Dystrophy Cells | Dystrophin | Not Specified | Synthesis of full-length dystrophin observed. | [5] |
| Cystic Fibrosis Cells | CFTR | Not Specified | Synthesis of full-length CFTR observed. | [5] |
Signaling Pathways and Mechanism of Action
The precise molecular target of this compound within the NMD pathway is an area of active investigation. However, current evidence points towards an interaction with the core NMD factor, UPF1. Studies have shown that this compound treatment leads to an increase in the phosphorylated form of UPF1.[4] This suggests that this compound may modulate the activity of the SMG1 kinase or interfere with the dephosphorylation of UPF1, thereby disrupting the NMD process.
Below is a diagram illustrating the canonical NMD pathway and the proposed point of intervention for this compound.
Caption: The Nonsense-Mediated mRNA Decay (NMD) pathway and the putative role of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on NMD and protein expression.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Quantification
This protocol is designed to quantify the levels of a specific nonsense-containing mRNA in cells treated with this compound.
Materials:
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
Reverse transcription kit (e.g., M-MLV Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for the target mRNA and a housekeeping gene (e.g., GAPDH, TBP)
-
RNase-free water, tubes, and tips
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 20-24 hours).[1][2]
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target and housekeeping genes. Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
Caption: Workflow for quantifying mRNA levels using qRT-PCR.
Immunofluorescence for Protein Localization and Expression
This protocol allows for the visualization of the restored full-length protein within cells following this compound treatment.
Materials:
-
Cells cultured on coverslips or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody specific to the target protein
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
References
- 1. This compound: Readthrough Induction and Nonsense-Mediated mRNA Decay Inhibition in a Charcot–Marie–Tooth Model of hiPSCs-Derived Neuronal Cells Harboring a Nonsense Mutation in GDAP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Rescue of nonsense mutations by this compound in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances premature termination codon read-through in COL7A1 and expression of full length type VII collagen: potential therapy for recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Amlexanox for Rare Genetic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlexanox is a small molecule drug with a history of clinical use for inflammatory and allergic conditions, such as aphthous ulcers and asthma.[1][2][3] Originally developed by Takeda Pharmaceuticals, its primary characterized mechanism involves anti-inflammatory, anti-allergic, and immunomodulatory properties.[1] More recently, research has illuminated a novel and compelling application for this compound: the treatment of rare genetic diseases caused by nonsense mutations.[1][4]
This guide provides an in-depth technical overview of this compound's core mechanisms, relevant signaling pathways, and experimental applications in the context of rare disease research. It is intended to serve as a resource for professionals in drug discovery and development.
Core Mechanism of Action in Genetic Disease
Nonsense mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to two primary detrimental outcomes: the degradation of the mutant mRNA via the nonsense-mediated mRNA decay (NMD) surveillance pathway, and the production of a truncated, non-functional protein if translation does occur.[5][6] this compound uniquely addresses both issues through a dual mechanism of action.[4][5]
Inhibition of Nonsense-Mediated mRNA Decay (NMD)
This compound inhibits the NMD pathway, a cellular quality control process that degrades mRNAs containing PTCs.[1][7] By interfering with NMD, this compound stabilizes and increases the cellular quantity of these nonsense-containing mRNAs, making them available for translation.[4][6] This action is crucial as it increases the substrate pool for the second part of its mechanism.
Promotion of Premature Termination Codon (PTC) Readthrough
This compound helps the ribosome bypass the PTC, allowing for the incorporation of a near-cognate amino acid and the synthesis of a full-length, and potentially functional, protein.[7][8] This readthrough capability, combined with NMD inhibition, creates a synergistic effect, significantly enhancing the potential for functional protein restoration from a mutated gene.[5]
Key Signaling Pathways and Cellular Processes Modulated by this compound
This compound's effects extend beyond NMD and readthrough, influencing several key signaling pathways. Its primary targets are the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε).[1][3][9] Inhibition of these kinases modulates downstream inflammatory and metabolic pathways.
NMD Inhibition and PTC Readthrough Workflow
The dual-action mechanism of this compound offers a promising therapeutic strategy for diseases caused by nonsense mutations. The workflow begins with the stabilization of the PTC-containing mRNA, followed by ribosomal readthrough to produce a full-length protein.
TBK1/IKKε Signaling Pathway
This compound directly inhibits TBK1 and IKKε, key kinases that regulate inflammatory responses.[9] This inhibition prevents the activation of transcription factors like IRF3 and NF-κB, which are responsible for producing type I interferons and other inflammatory cytokines.[9][10]
Akt/mTOR Signaling Pathway
In certain cellular contexts, such as glioblastoma, this compound has been shown to suppress the Akt-mTOR signaling pathway.[11][12] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis and inhibit cell viability.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Efficacy of this compound in In Vitro Models of Genetic Diseases
| Disease Model | Cell Type | Target Gene & Mutation | This compound Conc. | Treatment Duration | Key Result | Citation |
|---|---|---|---|---|---|---|
| Charcot-Marie-Tooth | hiPSC-derived Neuronal Progenitors | GDAP1 (c.581C>G, p.Ser194*) | 100 µM | 20 hours | 3.35-fold increase in GDAP1 mRNA | [5][13] |
| Duchenne Muscular Dystrophy (DMD) | Patient-derived myoblasts | Dystrophin (Nonsense) | 25 µM | Not Specified | Restoration of full-length dystrophin protein | [6][14] |
| Cystic Fibrosis (CF) | Patient-derived cells (6CFSMEo-) | CFTR (Nonsense) | 25 µM | Not Specified | Restoration of full-length CFTR protein | [6][14] |
| Colorectal Cancer | HCT-116 cells | NMD Reporter Vector | 100 µM | Not Specified | 2-fold increase in reporter expression |[15] |
Table 2: this compound Effects on Signaling Pathways
| Cellular Context | Pathway Component | Effect of this compound | Concentration | Citation |
|---|---|---|---|---|
| Microglial Cells (BV2) | STAT3 Phosphorylation | Significant Reduction | Dose-dependent | [16] |
| Microglial Cells (BV2) | p38 MAPK Phosphorylation | Significant Inhibition | Dose-dependent | [16] |
| Glioblastoma Cells (U87 MG) | Akt Activation | Reversal of TMZ-induced activation | Not Specified | [11] |
| Glioblastoma Cells (U87 MG) | mTOR Phosphorylation | Enhanced Suppression | Not Specified |[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
In Vitro Treatment of hiPSC-Derived Neuronal Cells
This protocol is adapted from studies on Charcot-Marie-Tooth disease models.[5][13]
Objective: To assess the effect of this compound on target mRNA and protein levels in neuronal cells harboring a nonsense mutation.
Materials:
-
hiPSC-derived neuronal progenitors (NPs) from a patient with a nonsense mutation.
-
Cell culture plates (12-well), coated with Geltrex.
-
Standard neuronal cell culture medium.
-
This compound powder (stored at -20°C).
-
G418 (aminoglycoside, as a positive control for readthrough).
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for RT-qPCR (reverse transcriptase, primers, SYBR Green).
-
Reagents for immunocytochemistry (fixative, primary/secondary antibodies, DAPI).
Procedure:
-
Cell Seeding: Seed patient-derived NPs at a density of 500,000 cells per well in a 12-well plate previously coated with Geltrex.
-
Cell Culture: Culture the cells, changing the medium every day. Allow cells to differentiate for 4 days post-seeding before treatment.
-
Preparation of Treatment Media: Prepare fresh treatment media by diluting this compound in the culture medium to a final concentration of 100 µM. Prepare a positive control medium with G418 at 1 mg/mL. An untreated control (vehicle only) must be included.
-
Treatment: At day 14 of culture (or 4 days post-seeding), remove the existing medium and add the prepared treatment media (this compound, G418, or vehicle control) to the respective wells.
-
Incubation: Incubate the cells for 20 hours under standard culture conditions.
-
Endpoint Analysis: After 20 hours, proceed with endpoint analyses:
-
For RT-qPCR: Stop the treatment by aspirating the medium and immediately adding RNA extraction reagent (e.g., TRIzol) to the wells to lyse the cells. Purify RNA according to the manufacturer's protocol, followed by reverse transcription and quantitative PCR to measure the level of the target mRNA (e.g., GDAP1). Use a housekeeping gene (e.g., TBP or GAPDH) for normalization.[5][6]
-
For Immunocytochemistry: Aspirate the medium and fix the cells on the slides. Perform staining with a primary antibody against the target protein (e.g., GDAP1) and a fluorescently labeled secondary antibody. Use DAPI for nuclear counterstaining.[13]
-
For Western Blotting: Lyse cells and extract total protein. Perform SDS-PAGE and transfer to a membrane. Probe with a primary antibody against the target protein and a suitable secondary antibody for detection.[4]
-
NMD Reporter Assay
This protocol is based on the methodology used in colorectal cancer cells to quantify NMD inhibition.[15]
Objective: To quantify the NMD-inhibiting activity of this compound using a reporter system.
Materials:
-
HCT-116 cells (or other suitable cell line).
-
A dual-luciferase reporter plasmid system where a reporter gene (e.g., Renilla luciferase) contains a PTC, making it a substrate for NMD. A second reporter (e.g., Firefly luciferase) on the same or a co-transfected plasmid serves as a control.
-
Cell culture reagents and plates.
-
Transfection reagent.
-
This compound.
-
Dual-luciferase assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a multi-well plate at a density appropriate for transfection the following day.
-
Transfection: Transfect the cells with the NMD reporter plasmid(s) using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 100 µM) or vehicle control.
-
Incubation: Incubate for a defined period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the activity of both the NMD-sensitive reporter (Renilla) and the control reporter (Firefly) using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Calculate the ratio of Renilla to Firefly luciferase activity for both treated and untreated samples. An increase in this ratio in this compound-treated cells indicates inhibition of NMD.
Conclusion and Future Directions
This compound presents a compelling "dual-action" therapeutic strategy for a subset of rare genetic disorders caused by nonsense mutations.[4] Its ability to both preserve mutant mRNA transcripts and promote the synthesis of full-length proteins makes it a unique candidate for drug repurposing.[5][7] Furthermore, its well-documented anti-inflammatory and metabolic effects via inhibition of pathways like TBK1/IKKε and Akt/mTOR suggest it may provide benefits beyond simple protein restoration.[9][11]
Future research should focus on several key areas:
-
Clinical Trials: Rigorous clinical trials are needed to validate the preclinical findings in patients with diseases like Charcot-Marie-Tooth, Cystic Fibrosis, and Duchenne Muscular Dystrophy.[1]
-
Analog Development: The development of this compound analogs with improved potency and specificity could enhance therapeutic efficacy and reduce potential off-target effects.[17]
-
Biomarker Identification: Identifying biomarkers to predict which patients are most likely to respond to this compound treatment will be crucial for personalized medicine approaches.
The continued exploration of this compound and its mechanisms holds significant promise for developing novel treatments for the rare disease community.
References
- 1. fortuitypharma.com [fortuitypharma.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound: A Novel Therapeutic for Atopic, Metabolic, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rescue of nonsense mutations by this compound in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Readthrough Induction and Nonsense-Mediated mRNA Decay Inhibition in a Charcot–Marie–Tooth Model of hiPSCs-Derived Neuronal Cells Harboring a Nonsense Mutation in GDAP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fortuitypharma.com [fortuitypharma.com]
- 8. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound Enhances Temozolomide-Induced Antitumor Effects in Human Glioblastoma Cells by Inhibiting IKBKE and the Akt-mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound and UPF1 Modulate Wnt Signaling and Apoptosis in HCT-116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF–κB and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
Amlexanox: A Technical Guide to its Therapeutic Potential in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amlexanox, a drug with a history of use in treating asthma and aphthous ulcers, has emerged as a promising therapeutic candidate for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the core scientific evidence supporting the metabolic benefits of this compound. Through its unique mechanism of action as a selective inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), this compound addresses key pathological features of metabolic disease, including chronic low-grade inflammation, insulin resistance, and dysregulated energy metabolism. This document summarizes key preclinical and clinical findings, presents detailed experimental protocols for cited studies, and visualizes the underlying signaling pathways to facilitate further research and development in this area.
Mechanism of Action
This compound's therapeutic effects in metabolic disorders are primarily attributed to its selective inhibition of two key inflammatory kinases: IKKε and TBK1.[1][2][3] In the context of obesity, these kinases are upregulated in metabolic tissues like the liver and adipose tissue, contributing to a state of chronic, low-grade inflammation that is a hallmark of insulin resistance.[1][3][4]
By inhibiting IKKε and TBK1, this compound initiates a cascade of beneficial metabolic effects:
-
Increased Energy Expenditure: this compound promotes a shift in energy balance towards increased expenditure.[1][3] This is achieved, in part, through the "beiging" of white adipose tissue (WAT), a process characterized by the emergence of brown-like adipocytes that are rich in mitochondria and express uncoupling protein 1 (UCP1).[5][6] This leads to increased thermogenesis, the production of heat, which contributes to weight loss.[5][7]
-
Enhanced Insulin Sensitivity: The drug improves the body's response to insulin, a critical factor in managing type 2 diabetes.[1][8] This is achieved through multiple mechanisms, including the suppression of inflammation-induced insulin resistance and the modulation of signaling pathways that regulate glucose uptake and metabolism.[4][9]
-
Reduced Hepatic Steatosis: this compound has been shown to reverse the accumulation of fat in the liver (hepatic steatosis), a key feature of NAFLD.[9][10] This is linked to its ability to improve lipid metabolism and reduce inflammation within the liver.[9][11]
-
Attenuation of Inflammation: By targeting IKKε and TBK1, this compound directly addresses the chronic inflammation that drives many of the pathologies associated with metabolic disorders.[1][4] It reduces the expression of pro-inflammatory cytokines in adipose tissue, contributing to a more favorable metabolic environment.[12]
Preclinical Evidence: Efficacy in Animal Models
Numerous studies in diet-induced obese (DIO) and genetically obese mouse models have demonstrated the profound metabolic benefits of this compound.
Effects on Body Weight and Composition
Treatment with this compound consistently leads to significant weight loss in obese mice, without affecting food intake.[1][11] This weight loss is primarily driven by a reduction in fat mass.[11]
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference(s) |
| Body Weight | Diet-Induced Obese (DIO) Mice | This compound (25 mg/kg/day) | Vehicle | ~10g weight loss after 4 weeks | [12] |
| Adipose Tissue Mass | DIO Mice | This compound (25 mg/kg/day) | Vehicle | Significant decrease | [11] |
Improvements in Glucose Homeostasis and Insulin Sensitivity
This compound significantly improves glucose tolerance and enhances insulin sensitivity in obese and diabetic mouse models.[8][11]
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference(s) |
| Glucose Tolerance Test (GTT) | DIO Mice | This compound (25 mg/kg/day) | Vehicle | ~30-40% reduction in Area Under the Curve (AUC) | [11] |
| Fasting Serum Insulin | DIO Mice | This compound (25 mg/kg/day) | Vehicle | Significant reduction | [11] |
| Insulin Sensitivity | DIO Mice | This compound | Vehicle | Improved insulin responsiveness to normal diet levels | [8] |
Increased Energy Expenditure and Thermogenesis
A key mechanism underlying this compound-induced weight loss is the enhancement of energy expenditure through increased thermogenesis.[1][11]
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference(s) |
| Oxygen Consumption (VO2) | DIO Mice | This compound (25 mg/kg/day) | Vehicle | Significantly higher oxygen consumption | [11] |
| Body Temperature | High-Fat Diet-fed Mice | This compound | Vehicle | ~1°C increase, restoring to normal diet levels | [11] |
Reduction of Hepatic Steatosis and Inflammation
This compound has demonstrated the ability to reverse fatty liver and reduce inflammation in animal models of NAFLD.[9][10]
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference(s) |
| Hepatic Steatosis | NAFLD Mice | This compound | Vehicle | Reversal of glucose and lipid metabolic disturbance and hepatic steatosis | [9] |
| Inflammatory Gene Expression (Adipose Tissue) | ob/ob Mice | This compound | Vehicle | Reduced expression of inflammatory genes and macrophage markers | [11] |
Clinical Evidence: Human Trials
The promising preclinical findings have led to clinical investigations of this compound in patients with metabolic disorders. A notable proof-of-concept study (NCT01842282) evaluated the safety and efficacy of this compound in obese patients with type 2 diabetes and NAFLD.[6][13][14]
Effects on Glycemic Control
The clinical trial demonstrated that this compound can improve glycemic control in a subset of patients with type 2 diabetes.[6][14][15]
| Parameter | Patient Population | Treatment Group | Placebo Group | Outcome | Reference(s) |
| Hemoglobin A1c (HbA1c) | Obese, Type 2 Diabetes, NAFLD | This compound (50 mg, 3x daily) | Placebo | Statistically significant reduction in HbA1c | [14][15] |
| Fructosamine | Obese, Type 2 Diabetes, NAFLD | This compound (50 mg, 3x daily) | Placebo | Statistically significant reduction | [14] |
Note: One patient in the open-label portion of the trial experienced a 0.6% reduction in HbA1c.[14]
Effects on Insulin Sensitivity and Hepatic Steatosis
A subset of patients in the clinical trial who exhibited higher baseline levels of inflammation showed improvements in insulin sensitivity and a reduction in liver fat.[6][14]
| Parameter | Patient Population | Outcome | Reference(s) |
| Insulin Sensitivity | Responder sub-group | Improved insulin sensitivity | [6][14] |
| Hepatic Steatosis | Responder sub-group | Improved fatty liver disease | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for preclinical evaluation.
Figure 1: this compound signaling pathway in metabolic regulation.
Figure 2: Preclinical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model and this compound Administration
Objective: To induce an obese and insulin-resistant phenotype in mice that mimics human metabolic syndrome for the evaluation of this compound's therapeutic effects.
Materials:
-
Male C57BL/6J mice (e.g., 6-8 weeks old)
-
High-fat diet (HFD), typically 45-60% kcal from fat
-
Standard chow diet (for control group)
-
This compound powder
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimate mice to the animal facility for at least one week.
-
Randomly assign mice to either the HFD or standard chow diet group.
-
Feed the mice their respective diets for a period of 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
After the diet induction period, randomly assign the HFD-fed mice to either the this compound treatment group or the vehicle control group.
-
Prepare the this compound dosing solution by suspending the powder in the vehicle at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 mL/kg dosing volume).
-
Administer this compound or vehicle to the respective groups daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly throughout the study.
Hyperinsulinemic-Euglycemic Clamp
Objective: To assess whole-body and tissue-specific insulin sensitivity in conscious, unrestrained mice.
Materials:
-
Surgically catheterized mice (jugular vein for infusion, carotid artery for sampling)
-
Infusion pumps
-
Humulin R (human insulin)
-
[3-³H]glucose tracer
-
Dextrose solution (20%)
-
Blood glucose meter and strips
Procedure:
-
Surgical Catheterization: Five to seven days prior to the clamp, surgically implant catheters into the right jugular vein and left carotid artery of the mice. Allow the mice to recover fully.
-
Fasting: On the day of the clamp, fast the mice for 5-6 hours.
-
Tracer Equilibration: Initiate a primed-continuous infusion of [3-³H]glucose to assess basal glucose turnover.
-
Basal Period: After a 90-minute equilibration period, collect a basal blood sample to measure fasting glucose, insulin, and [3-³H]glucose specific activity.
-
Clamp Period:
-
Begin a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% dextrose.
-
Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate to maintain euglycemia (typically 120-140 mg/dL).
-
-
Steady State: Once a steady state of glucose infusion is reached (usually after 60-90 minutes), collect blood samples to determine plasma insulin and [3-³H]glucose specific activity.
-
Tissue-Specific Glucose Uptake (Optional): A bolus of 2-deoxy-[¹⁴C]glucose can be administered to measure glucose uptake in specific tissues.
-
Data Analysis: Calculate the glucose infusion rate (GIR) as an index of whole-body insulin sensitivity. Use tracer data to calculate hepatic glucose production and whole-body glucose disposal.
RNA Isolation from Adipose Tissue and RNA-Sequencing
Objective: To isolate high-quality RNA from adipose tissue for subsequent gene expression analysis by RNA-sequencing.
Materials:
-
Adipose tissue samples (snap-frozen in liquid nitrogen)
-
TRIzol reagent or similar phenol-based lysis solution
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water, tubes, and pipette tips
-
RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
-
RNA sequencing library preparation kit
Procedure:
-
Homogenization: Homogenize frozen adipose tissue (~50-100 mg) in 1 mL of TRIzol reagent using a mechanical homogenizer.
-
Phase Separation:
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash:
-
Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Carefully remove all of the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
-
DNase Treatment and Purification (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA with DNase I and further purify using a column-based kit according to the manufacturer's instructions.
-
Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Evaluate RNA integrity (RIN score) using a Bioanalyzer. A RIN score of >7 is generally considered suitable for RNA-seq.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA using a suitable library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Conclusion and Future Directions
The collective evidence from preclinical and clinical studies strongly supports the therapeutic potential of this compound in the management of metabolic disorders. Its unique mechanism of action, targeting the inflammatory kinases IKKε and TBK1, offers a novel approach to simultaneously address multiple facets of these complex diseases.
Future research should focus on:
-
Identifying Predictive Biomarkers: As suggested by the clinical trial results, identifying patients who are most likely to respond to this compound treatment based on their baseline inflammatory status will be crucial for personalized medicine approaches.
-
Long-term Efficacy and Safety: Larger and longer-duration clinical trials are needed to fully establish the long-term efficacy and safety profile of this compound for the treatment of obesity, type 2 diabetes, and NAFLD.
-
Combination Therapies: Investigating the potential synergistic effects of this compound in combination with other metabolic drugs could lead to more effective treatment strategies.
-
Exploring a Wider Range of Metabolic Diseases: The therapeutic potential of this compound may extend to other metabolic and inflammatory conditions, warranting further investigation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. peerj.com [peerj.com]
- 3. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between liver histology and novel magnetic resonance imaging in adult patients with non-alcoholic fatty liver disease – MRI accurately quantifies hepatic steatosis in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-World HbA1c Changes Among Type 2 Diabetes Mellitus Patients Initiating Treatment With a 1.0 Mg Weekly Dose of Semaglutide for Diabetes | Published in Journal of Health Economics and Outcomes Research [jheor.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly efficient method for isolation of total RNA from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bulk RNAseq - Mouse Adipose Tissue - University of Minnesota TMCs [protocols.io]
- 14. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of IKKε and TBK1 improves glucose control in a subset of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Amlexanox Treatment Protocol for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlexanox is a selective inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε), which are crucial components of innate immune signaling pathways. By competitively binding to the ATP-binding site of these enzymes, this compound effectively blocks downstream signaling cascades, including the activation of interferon regulatory factor 3 (IRF3) and NF-κB. Its anti-inflammatory and anti-allergic properties have led to its clinical use for conditions like aphthous ulcers and asthma.[1] In the context of in vitro research, this compound is a valuable tool for investigating inflammatory diseases, metabolic disorders, neuroinflammation, and cancer.[2][3][4][5] This document provides detailed protocols for the in vitro application of this compound in cell culture, including data on effective concentrations, and methodologies for assessing its biological effects.
Data Presentation: Efficacy of this compound in Various In Vitro Models
The following tables summarize the quantitative data on the effects of this compound across different cell types and experimental conditions.
Table 1: IC50 Values and Effective Concentrations of this compound
| Parameter | Value | Cell Line/System | Source(s) |
| IC50 (IKKε/TBK1 inhibition) | ~1-2 µM | Enzyme activity assay | [2][6] |
| Effective Concentration | 10-50 µM | Melanoma cells (SK-Mel-28, A375M) | [2] |
| Effective Concentration | 12, 25, 50 µM | 3T3-L1 adipocytes | |
| Effective Concentration | 5, 10, 75 µg/mL | Human PBMCs, B cells | [3] |
| Effective Concentration | Up to 6 µM | BV2 microglial cells | [7] |
| Effective Concentration | 100 µM | Endometrial cancer cells | |
| Effective Concentration | 250 µM | RDEB patient-derived cells | [8] |
| Effective Concentration | 100 µM | Neuronal progenitor cells | [9] |
Table 2: Summary of this compound Effects in In Vitro Studies
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Source(s) |
| 3T3-L1 adipocytes | 12, 25, 50 µM | 1 hour | Increased phosphorylation of TBK1 at Ser172 and blocked poly(I:C)-stimulated phosphorylation of IRF3. | |
| Melanoma cells (SK-Mel-28, A375M) | 10-50 µM | 48 hours | Reduced cell proliferation and viability. | [2] |
| Human PBMCs | 75 µg/mL | 60 minutes | Inhibition of type I interferon production induced by various stimuli. | [3] |
| Human B cells | 5, 10 µg/mL | 6 days | Decreased B cell proliferation and differentiation into plasmablasts. | [3] |
| RAW264.7 macrophages | Various | 2 hours pre-treatment | Inhibition of LPS-induced production of NO, TNF-α, and IL-6. | [4] |
| RDEB patient-derived cells | 250 µM | 48 hours | Increased expression of full-length type VII collagen. | [8] |
| BV2 microglial cells | Up to 6 µM | 24 hours | No significant cytotoxicity; significant reduction in LPS-induced TNF-α, CCL2, and CXCL10 mRNA levels. | [7] |
| Endometrial cancer cells | 100 µM | 24-72 hours | Inhibition of cell proliferation. | |
| Neuronal progenitor cells | 100 µM | 20 hours | Significant increase in GDAP1 mRNA levels (3.35-fold). | [9] |
| Human Aortic Endothelial Cells | 100 µM | 10 hours | Attenuation of TNF-α induced monocyte adhesion. | [5] |
Signaling Pathways Modulated by this compound
This compound primarily targets the TBK1/IKKε kinases, leading to the modulation of several downstream signaling pathways critical in inflammation and immunity.
Experimental Workflow for In Vitro this compound Treatment
A general workflow for studying the effects of this compound in cell culture is outlined below.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[6]
-
Reagents and Materials:
-
This compound powder (Purity >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 1.12 mL of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[6]
-
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to assess the effect of this compound on cell viability.
-
Reagents and Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 150 µL of DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[2]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2]
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.[2]
-
Western Blotting for Protein Expression and Phosphorylation
This protocol outlines the steps to analyze changes in protein levels and phosphorylation status following this compound treatment.
-
Reagents and Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[6][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6][9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes in response to this compound treatment.
-
Reagents and Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for target genes (e.g., TNF, IL6, CCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
-
-
Procedure:
-
Following this compound treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration typically 100-500 nM), and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR system with typical cycling conditions: an initial denaturation step at 95°C for 2-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[10]
-
A melt curve analysis should be performed at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Conclusion
This compound is a versatile tool for in vitro research, enabling the investigation of cellular pathways involved in a wide range of biological processes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments. Careful optimization of concentrations and treatment times for specific cell types and experimental questions is crucial for obtaining robust and reproducible results.
References
- 1. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. broadpharm.com [broadpharm.com]
- 5. clyte.tech [clyte.tech]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
- 8. cdn.hellobio.com [cdn.hellobio.com]
- 9. origene.com [origene.com]
- 10. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Amlexanox application in neuroinflammation studies with microglial cells
Application Notes and Protocols for Researchers
Amlexanox, a clinically approved anti-inflammatory and anti-allergic agent, is gaining significant traction in neuroinflammation research.[1][2][3][4] Its specific inhibitory action on the noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), positions it as a valuable tool for investigating the intricate signaling pathways that govern microglial activation and the subsequent inflammatory cascade in the central nervous system (CNS).[1][2][5][6][7] These application notes provide a comprehensive overview of this compound's mechanism of action in microglia, summarize key quantitative findings, and offer detailed protocols for its use in both in vitro and in vivo neuroinflammation models.
Mechanism of Action in Microglial Cells
In the context of neuroinflammation, microglia, the resident immune cells of the CNS, play a pivotal role.[8] Pathogenic stimuli, such as lipopolysaccharide (LPS), trigger signaling cascades within these cells, leading to the production of pro-inflammatory mediators. This compound exerts its anti-inflammatory effects by selectively inhibiting TBK1 and IKKε, key kinases that mediate inflammatory signaling.[1][2][5][6] This inhibition leads to the downregulation of critical downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By suppressing the activation of these transcription factors, this compound effectively reduces the expression and release of a range of pro-inflammatory cytokines and chemokines, thereby attenuating the neuroinflammatory response.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various inflammatory markers in different microglial cell lines and in vivo models.
Table 1: In Vitro Effects of this compound on LPS-Stimulated Microglial Cells
| Cell Line | Target mRNA | This compound Concentration | % Reduction vs. LPS Control | Reference |
| BV2 (Murine Microglia) | TNF-α | 6 µM | Significant reduction | [3] |
| CCL2 | 6 µM | Significant reduction | [3] | |
| CXCL10 | 6 µM | Significant reduction | [3] | |
| IL-1β | 6 µM | No significant change | [3] | |
| IL-6 | 6 µM | No significant change | [3] | |
| HMC3 (Human Microglia) | TNF-α | Not Specified | Significant reduction | [3] |
| IL-1β | Not Specified | Significant reduction | [3] | |
| IL-6 | Not Specified | Significant reduction | [3] | |
| CCL2 | Not Specified | Significant reduction | [3] | |
| CXCL10 | Not Specified | Significant reduction | [3] |
Table 2: In Vivo Effects of this compound on LPS-Induced Neuroinflammation in Mice
| Parameter | This compound Dosage | Measurement Location | Outcome vs. LPS Control | Reference |
| IKKε mRNA | 50 mg/kg (i.p.) | Brain Tissue | Markedly reduced | [3][4][9] |
| TNF-α mRNA | 50 mg/kg (i.p.) | Brain Tissue | Significantly reduced | [3][4][9] |
| IL-1β mRNA | 50 mg/kg (i.p.) | Brain Tissue | Significantly reduced | [3][4][9] |
| IL-6 mRNA | 50 mg/kg (i.p.) | Brain Tissue | Significantly reduced | [3][4][9] |
| Microglial Activation (Iba1) | 50 mg/kg (i.p.) | Brain Tissue | Markedly reduced | [1][2][9] |
| TNF-α Protein | 50 mg/kg (i.p.) | Serum & Brain | Significantly reduced | [9] |
| IL-1β Protein | 50 mg/kg (i.p.) | Serum & Brain | Significantly reduced | [9] |
| IL-6 Protein | 50 mg/kg (i.p.) | Serum & Brain | Significantly reduced | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in modulating microglial-mediated neuroinflammation.
Protocol 1: In Vitro Treatment of BV2 Microglial Cells
This protocol outlines the procedure for treating BV2 cells with this compound followed by LPS stimulation to induce an inflammatory response.
Materials:
-
BV2 murine microglial cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
LPS (from E. coli O111:B4, 100 ng/mL working solution)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed BV2 cells in tissue culture plates at a density of 2.5 x 10^5 cells/well in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment: After 24 hours, replace the medium with fresh serum-free DMEM. Add this compound to the desired final concentrations (e.g., 1, 3, 6 µM) or an equivalent volume of vehicle (DMSO) to the control wells.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to the this compound-treated and vehicle-treated wells. For the unstimulated control, add an equivalent volume of sterile PBS.
-
Incubation: Incubate the cells for the desired time period based on the downstream analysis (e.g., 6 hours for qRT-PCR, 24 hours for protein analysis).[3][4]
-
Harvesting: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of pro-inflammatory mediators.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for TNF-α, IL-6, IL-1β, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the lysed BV2 cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative mRNA expression levels, normalized to the housekeeping gene.
Protocol 3: Western Blotting for NF-κB and STAT3 Pathway Proteins
This protocol is for assessing the protein levels and phosphorylation status of key signaling molecules.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: In Vivo Administration of this compound and LPS
This protocol describes a mouse model of LPS-induced systemic inflammation to study the effects of this compound on neuroinflammation.
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
This compound (for i.p. injection)
-
LPS (for i.p. injection)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Surgical tools for tissue collection
Procedure:
-
Animal Grouping: Divide mice into four groups: (1) PBS control, (2) this compound only, (3) LPS + vehicle, and (4) LPS + this compound.[4]
-
This compound Administration: Administer this compound (50 mg/kg) or vehicle (PBS) via intraperitoneal (i.p.) injection daily for three consecutive days.[4][9]
-
LPS Challenge: On the third day, 1 hour after the final this compound injection, administer a single i.p. injection of LPS (10 mg/kg).[4][9]
-
Time Point: Euthanize the mice 24 hours after the LPS injection.[4][9]
-
Sample Collection: Collect blood via cardiac puncture and perfuse the brains with PBS before harvesting.
-
Downstream Analysis: Process the brain tissue for immunohistochemistry (for Iba1 staining to assess microglial activation), qRT-PCR, and ELISA to measure inflammatory markers.[9]
Concluding Remarks
This compound presents a powerful pharmacological tool for dissecting the roles of IKKε and TBK1 in microglial-driven neuroinflammation. Its demonstrated efficacy in reducing pro-inflammatory mediator production both in vitro and in vivo underscores its potential for therapeutic applications in a range of neuroinflammatory and neurodegenerative diseases.[1][2][3] The protocols provided herein offer a standardized framework for researchers to explore the multifaceted effects of this compound in their specific models of neurological disease.
References
- 1. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF–κB and STAT3 sign… [ouci.dntb.gov.ua]
- 2. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF-κB and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF–κB and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. immune-system-research.com [immune-system-research.com]
- 6. invivogen.com [invivogen.com]
- 7. This compound: A Novel Therapeutic for Atopic, Metabolic, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Amlexanox in Cancer Cell Line Proliferation and Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlexanox is a small molecule drug historically used for the treatment of aphthous ulcers and asthma.[1] More recently, it has garnered significant interest for its potential anti-cancer properties.[1] this compound is primarily recognized as a dual inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[2] These kinases are integral components of signaling pathways that regulate inflammation, immunity, and cell survival.[3] Aberrant activation of TBK1 and IKKε has been implicated in the development and progression of various cancers, making them attractive therapeutic targets.[4][5]
These application notes provide a summary of the effects of this compound on cancer cell proliferation and migration, along with detailed protocols for key in vitro assays.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. Its primary targets, TBK1 and IKKε, are upstream kinases that can activate multiple downstream pro-tumorigenic pathways.
One of the key mechanisms involves the inhibition of the AKT/NF-κB signaling axis. In endometrial cancer cells, this compound has been shown to suppress TBK1, leading to reduced activation of AKT and NF-κB, which in turn inhibits cell proliferation and migration.[3][6] In melanoma, this compound has been found to suppress tumor progression by inhibiting autophagy and the NF-κB and MAP kinase pathways.[4] Furthermore, this compound has been observed to induce the disassembly of actin stress fibers in a Src-dependent manner, directly impacting cell motility.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. The potential value of this compound in the treatment of cancer: Molecular targets and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TBK1 inhibitor this compound exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The potential value of this compound in the treatment of cancer: Molecular targets and therapeutic perspectives [ouci.dntb.gov.ua]
- 6. TBK1 inhibitor this compound exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound reversibly inhibits cell migration and proliferation and induces the Src-dependent disassembly of actin stress fibers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Amlexanox solubility and stability in DMSO for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of amlexanox in cell culture experiments. This guide addresses common challenges related to its solubility and stability in DMSO, offering troubleshooting protocols and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stocks that can be diluted to working concentrations in cell culture media.
Q2: How should I store my this compound stock solution in DMSO?
A2: this compound stock solutions in DMSO should be stored at -20°C for long-term use. For lyophilized powder, storage at room temperature in a desiccated environment is suitable for up to 24 months. Once in solution, it is recommended to use it within 3 months to maintain potency. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While cell line dependent, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid cytotoxic effects. It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: this compound is sparingly soluble in aqueous buffers. It is not recommended to dissolve it directly in PBS or cell culture media as this will likely result in poor dissolution and inaccurate concentrations. The preferred method is to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer or media.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon Dilution in Cell Culture Media
Cause: this compound has low solubility in aqueous solutions. When a concentrated DMSO stock is added to the cell culture medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution.
Solutions:
-
Pre-warm the media: Before adding the this compound stock solution, ensure your cell culture media is at 37°C. This can sometimes help to keep the compound in solution.
-
Increase the final DMSO concentration (with caution): While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.2%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the rest of the culture.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, gently vortex or pipette the media immediately after adding the this compound stock solution.
-
Consider alternative delivery methods: For chronic exposure studies, consider using specialized formulations like nanoliposomes to enhance the delivery and solubility of this compound in aqueous environments.[3][4][5]
Issue 2: Inconsistent Experimental Results
Cause: Inconsistent results can arise from the degradation of this compound in the stock solution or inaccurate final concentrations due to precipitation.
Solutions:
-
Proper stock solution storage: Strictly adhere to the recommended storage conditions (-20°C in aliquots) to prevent degradation.[1][2] Avoid repeated freeze-thaw cycles.
-
Freshly prepare working solutions: Prepare the final working dilution of this compound in cell culture media fresh for each experiment. Do not store diluted this compound in aqueous solutions for extended periods.
-
Visually inspect for precipitation: Before adding the treatment to your cells, visually inspect the media for any signs of precipitation. If precipitation is observed, the solution should not be used.
-
Filter sterilization: If you need to sterilize your this compound stock solution, use a 0.22 µm syringe filter that is compatible with DMSO.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Reference |
| Solubility | DMSO | ~10 mg/mL | |
| DMSO | 60 mg/mL | [1] | |
| DMSO | 100 mg/mL (with sonication) | [6] | |
| DMSO | ~17.5 mg/mL | [7] | |
| Dimethyl formamide (DMF) | ~14 mg/mL | ||
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ||
| Stock Solution Stability | DMSO at -20°C | Up to 3 months | [1][2] |
| Lyophilized powder | 24 months (room temp, desiccated) | [1][2] | |
| Stock Solution Storage | DMSO | -20°C or -80°C | [2][8] |
Experimental Protocols
Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 298.3 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 5 mg of this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Treatment of Cells with this compound
Materials:
-
Cultured cells in appropriate vessels
-
Pre-warmed complete cell culture medium
-
This compound stock solution in DMSO (e.g., 15 mM)
Procedure:
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of this compound stock solution needed. For example, to achieve a final concentration of 15 µM in 10 mL of media, you would add 10 µL of a 15 mM stock solution (1:1000 dilution).
-
Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.1%).
-
Aspirate the old media from your cells.
-
Add the pre-warmed, fresh complete media to your cells.
-
Add the calculated volume of the this compound stock solution directly to the media in the culture vessel.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
For the vehicle control, add the same volume of DMSO without this compound to a separate culture vessel.
-
Incubate the cells for the desired treatment duration.
Signaling Pathways and Experimental Workflows
This compound is known to modulate several signaling pathways, primarily through its inhibitory effects on IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1).[5][9][10][11][12] This inhibition can impact downstream pathways such as NF-κB and STAT3 signaling.[11]
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. This compound: Readthrough Induction and Nonsense-Mediated mRNA Decay Inhibition in a Charcot–Marie–Tooth Model of hiPSCs-Derived Neuronal Cells Harboring a Nonsense Mutation in GDAP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.worc.ac.uk [eprints.worc.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound-loaded nanoliposomes showing enhanced anti-inflammatory activity in cultured macrophages: A potential formulation for treatment of oral aphthous stomatitis - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits production of type I interferon and suppresses B cell differentiation in vitro: a possible therapeutic option for systemic lupus erythematosus and other systemic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. A clinical evaluation of this compound oral adhesive pellicles in the treatment of recurrent aphthous stomatitis and comparison with this compound oral tablets: a randomized, placebo controlled, blinded, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Amlexanox for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Amlexanox in in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action in vitro?
This compound is a small molecule with anti-inflammatory and anti-allergic properties.[1][2][3] Its primary mechanism of action in many cellular contexts is the selective inhibition of the noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε).[1][4][5][6] this compound competes with ATP for binding to these kinases, which prevents the phosphorylation of their downstream targets, such as interferon regulatory factor 3 (IRF3).[1][4][5] This inhibition can modulate inflammatory signaling pathways.[1] Additionally, some studies have shown that this compound can also inhibit phosphodiesterase 4B (PDE4B) and has effects on nonsense-mediated mRNA decay (NMD).[7][8][9][10]
What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being investigated. Generally, concentrations ranging from 1 µM to 100 µM are reported in the literature. For inhibition of TBK1/IKKε activity, the IC50 is approximately 1-2 µM.[4][5][11] However, higher concentrations have been used in various cell-based assays.[9][12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
How should I prepare and store this compound for in vitro use?
Proper preparation and storage are critical for maintaining the activity and stability of this compound.
-
Solubility: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 10 mg/mL and 14 mg/mL, respectively.[13] It is sparingly soluble in aqueous buffers.[13]
-
Stock Solutions: It is recommended to prepare a concentrated stock solution in DMSO.[3][12] For aqueous solutions, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[13] Aqueous solutions are not recommended for storage for more than one day.[13]
-
Storage: Store the solid, lyophilized form of this compound at room temperature, desiccated, for up to 24 months.[3] Once dissolved in DMSO, the stock solution should be stored at -20°C and is stable for at least 3 months.[3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]
Is this compound cytotoxic? How do I determine the optimal non-toxic concentration?
This compound generally has low toxicity at effective concentrations in many cell lines.[14] However, cytotoxicity can be cell-type dependent and may be observed at higher concentrations. For example, some studies show little toxicity up to 250 µM in fibroblasts and keratinocytes, while others note anti-proliferative effects in melanoma cells at concentrations above 10-20 µM.[9][12] In BV2 microglial cells, no toxicity was observed up to 6 µM.[15]
To determine the optimal non-toxic concentration, it is essential to perform a cytotoxicity assay. A common method is the MTS or CCK-8 assay, which measures cell viability.
What are the known downstream effects of this compound treatment?
The primary downstream effect of this compound, through TBK1/IKKε inhibition, is the modulation of inflammatory and immune responses. Key observed effects include:
-
Suppression of B cell differentiation and proliferation.[14][16]
-
Inhibition of pro-inflammatory mediator production in macrophages.[7]
-
Suppression of osteoclast formation and bone resorption.[4]
-
Inhibition of melanoma cell migration and invasion.[12]
Data Summary Tables
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| Human PBMCs | Type I IFN Production | 75 µg/mL | Inhibition of IFN production | [14] |
| Human B Cells | B Cell Differentiation | Not specified | Decreased proliferation and differentiation | [16] |
| BV2 Microglial Cells | Cytotoxicity Assay | Up to 6 µM | No significant toxicity | [15] |
| SK-Mel-28 Melanoma Cells | Proliferation Assay (WST/SRB) | > 10-20 µM | Significant anti-proliferative effect | [12] |
| SK-Mel-28 Melanoma Cells | Cell Migration Assay | 30-50 µM | Significant inhibition of migration | [12] |
| RDEB Patient Fibroblasts | Collagen Expression (Western Blot) | 250 µM | Induced full-length type VII collagen | [9] |
| Mouse Splenocytes | Th17/Macrophage Polarization | 20 µM | Promoted Th17 production, inhibited M1 polarization | [6] |
| 3T3-L1 Adipocytes | TBK1/IRF3 Phosphorylation | 12-50 µM | Increased pTBK1, blocked pIRF3 | [11] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Citation |
| Supplied As | Crystalline solid / Lyophilized powder | [3][13] |
| Solubility in DMSO | ~10 mg/mL (or up to 60 mg/mL) | [3][13] |
| Solubility in DMF | ~14 mg/mL | [13] |
| Aqueous Solubility | Sparingly soluble. A 1:1 DMF:PBS solution yields ~0.5 mg/mL. | [13] |
| Storage (Solid) | Room temperature, desiccated, stable for ≥ 24 months. | [3] |
| Storage (Stock Solution) | -20°C, stable for at least 3 months. Aliquot to avoid freeze-thaw cycles. | [3] |
Experimental Protocols
Protocol 1: General Method for Determining Optimal this compound Concentration
This protocol outlines a general approach to identify the optimal working concentration of this compound for a specific cell type and assay.
-
Cell Seeding: Plate your cells of interest at a predetermined density in a multi-well plate (e.g., 96-well) and allow them to adhere or stabilize overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in the appropriate cell culture medium. A common approach is a two-fold serial dilution starting from a high concentration (e.g., 100 µM or 50 µM).[5] Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assay Performance: After incubation, perform your specific functional assay (e.g., measure cytokine production via ELISA, gene expression via qPCR, or protein phosphorylation via Western blot).
-
Data Analysis: Plot the results as a dose-response curve to determine the concentration that gives the desired effect (e.g., IC50 or EC50).
Protocol 2: Assessing this compound Cytotoxicity using a CCK-8 Assay
This protocol is adapted from a method used for BV2 microglial cells.[15]
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.[15] Incubate for 24 hours.
-
Treatment: Prepare increasing concentrations of this compound in the culture medium. Treat the cells with these concentrations for the desired experimental duration (e.g., 24 hours).[15] Include a vehicle-only control.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[15]
-
Incubation: Incubate the plate for 2 hours in the cell culture incubator.[15]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[15]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: In Vitro B Cell Differentiation Assay
This protocol is based on a study investigating the effect of this compound on B cell differentiation.[16]
-
Cell Isolation: Isolate CD19+ B cells from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques.
-
Cell Staining (Optional): To assess proliferation, stain the isolated B cells with a proliferation dye like CellTrace Yellow according to the manufacturer's protocol.[14]
-
Cell Culture: Culture the B cells with a cocktail of stimuli to induce differentiation, such as CD40L, IL-21, IFN, and B cell activating factor (BAFF).[16]
-
This compound Treatment: Concurrently, treat the cells with the desired concentration of this compound or a vehicle control.
-
Incubation: Culture the cells for a period sufficient for differentiation to occur (e.g., several days).
-
Analysis: Harvest the cells and analyze differentiation into plasmablasts and plasma cells (e.g., CD27high, CD38high, CD138+/-) using flow cytometry.[14][16] Measure IgM and IgG production in the culture supernatant by ELISA.[16]
Visualizations
Caption: this compound inhibits TBK1/IKKε, blocking IRF3 phosphorylation.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting common issues with this compound experiments.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound.
-
Potential Cause 1: Suboptimal Concentration. The concentration used may be too low for your specific cell type or experimental conditions.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective dose.[5]
-
-
Potential Cause 2: Compound Inactivity. Improper storage or handling may have degraded the this compound.
-
Solution: Ensure the compound has been stored correctly (solid at room temperature, desiccated; DMSO stock at -20°C).[3] Use a fresh aliquot or prepare a new stock solution. If problems persist, consider obtaining a new batch of the compound.
-
-
Potential Cause 3: Solubility Issues. this compound may have precipitated out of the culture medium, especially if not prepared correctly.
-
Solution: Ensure the this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it in your aqueous culture medium.[13] Visually inspect the medium for any signs of precipitation after adding the compound.
-
Problem: I am observing high levels of cell death in my experiments.
-
Potential Cause: Concentration is too high. The concentration of this compound may be in the cytotoxic range for your specific cells.
Problem: My experimental results with this compound are inconsistent.
-
Potential Cause 1: Inconsistent Compound Preparation. Variability in preparing the stock solution or dilutions can lead to inconsistent final concentrations.
-
Solution: Standardize your protocol for preparing this compound solutions. Prepare a large batch of stock solution and aliquot it to ensure consistency across experiments and to avoid repeated freeze-thaw cycles.[3]
-
-
Potential Cause 2: Experimental Variability. Inconsistencies in cell seeding density, incubation times, or assay procedures can affect results.
-
Solution: Adhere strictly to your established experimental protocols. Ensure cell densities are consistent between wells and across experiments. Use appropriate controls in every experiment to monitor for variability.
-
References
- 1. invivogen.com [invivogen.com]
- 2. Apsol | 5% | Oral Paste | এ্যাপ্সল ৫% ওরাল পেস্ট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. This compound (#98190) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound exerts anti-inflammatory actions by targeting phosphodiesterase 4B in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound enhances premature termination codon read-through in COL7A1 and expression of full length type VII collagen: potential therapy for recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. The Specific IKKε/TBK1 Inhibitor this compound Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound inhibits production of type I interferon and suppresses B cell differentiation in vitro: a possible therapeutic option for systemic lupus erythematosus and other systemic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF–κB and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits production of type I interferon and suppresses B cell differentiation in vitro: a possible therapeutic option for systemic lupus erythematosus and other systemic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Amlexanox Off-Target Effects: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the potential off-target effects of Amlexanox in various research models. This resource, presented in a question-and-answer format, directly addresses specific issues that may arise during experimentation, offering troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing effects in our model that cannot be solely attributed to IKKε/TBK1 inhibition. What are the known off-target effects of this compound?
A1: While this compound is a well-established dual inhibitor of the non-canonical IκB kinases IKKε and TANK-binding kinase 1 (TBK1), several off-target activities have been reported in the literature.[1][2][3] These can lead to unexpected phenotypic outcomes in your experiments. The primary documented off-target effects include:
-
Inhibition of Phosphodiesterases (PDEs): this compound has been shown to inhibit phosphodiesterase 4B (PDE4B) and, to a lesser extent, PDE1C, 3A, and 3B.[4] This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which can modulate downstream signaling pathways.
-
Binding to S100 Proteins: this compound has been found to interact with several members of the S100 family of calcium-binding proteins, including S100A1, S100A4, S100A12, and S100A13.[3][5][6][7][8] This interaction can interfere with the normal function of these proteins in processes like cell proliferation and inflammation.
-
Inhibition of Other Kinases: Off-target kinase inhibition has been observed, notably against G protein-coupled receptor kinase 5 (GRK5).[9][10]
-
Activation of the Wnt/β-catenin Signaling Pathway: this compound has been identified as an activator of the Wnt/β-catenin pathway, which can influence gene expression related to cell proliferation and differentiation.[11][12][13][14][15]
-
Inhibition of Nonsense-Mediated mRNA Decay (NMD): this compound can inhibit the NMD pathway, a cellular surveillance mechanism that degrades mRNAs containing premature termination codons.[16] This can lead to the production of truncated or full-length proteins from mutated genes.
-
Modulation of MAP Kinase Pathways: Studies have shown that this compound can reduce the phosphorylation of p42/44 (ERK 1/2) in the MAP kinase pathway.[17][18][19]
Q2: Our experimental results show a significant increase in intracellular cAMP levels after this compound treatment. How can we confirm if this is due to off-target PDE inhibition?
A2: An increase in intracellular cAMP is a strong indicator of phosphodiesterase (PDE) inhibition. To confirm this off-target effect, you can perform a direct PDE enzyme inhibition assay using purified PDE isoforms, particularly PDE4B.
Troubleshooting:
-
Unexpected cAMP increase: This is a known off-target effect of this compound due to PDE inhibition.[4]
-
Confirming the source: Perform a PDE activity assay with and without this compound. A decrease in PDE activity in the presence of this compound will confirm this off-target interaction.
-
Isolating the effect: To distinguish between on-target and off-target effects in your cellular model, you can use a more specific PDE4 inhibitor, like Rolipram, as a positive control and compare the phenotype to that observed with this compound.
Q3: We have observed changes in cell proliferation and migration that do not align with the known functions of IKKε/TBK1. Could this be related to S100 protein binding?
A3: Yes, the interaction of this compound with S100 proteins, such as S100A4 and S100A12, can significantly impact cellular processes like proliferation and migration.[7][8]
Troubleshooting:
-
Unexplained proliferation/migration changes: This could be an off-target effect mediated by S100 proteins.
-
Verification: You can use techniques like fluorescence polarization or surface plasmon resonance to confirm the binding of this compound to specific S100 proteins.
-
Functional validation: To assess the functional consequence of this binding, you can perform cell proliferation or migration assays in the presence of this compound and purified S100 proteins to see if the effects can be rescued or modulated.
Q4: We are working with a cell line that has a nonsense mutation in our gene of interest. We are seeing unexpected protein expression after this compound treatment. Why might this be happening?
A4: this compound has been reported to inhibit nonsense-mediated mRNA decay (NMD).[16] This can lead to the stabilization of mRNA transcripts containing premature termination codons, potentially resulting in the translation of a truncated or even a full-length protein through readthrough mechanisms.
Troubleshooting:
-
Unexpected protein expression from a mutated gene: This is a potential consequence of NMD inhibition by this compound.
-
Confirmation: To confirm this, you can measure the mRNA levels of your gene of interest using RT-qPCR. An increase in the mutant transcript level in the presence of this compound would support NMD inhibition.
-
Further investigation: You can use a known NMD inhibitor, such as cycloheximide (with caution due to its global effects on translation), as a positive control to compare the effects on your target transcript.
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target and potential off-target interactions of this compound.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 / pIC50 | Reference(s) |
| TANK-binding kinase 1 (TBK1) | ~1-2 µM | [1][20] |
| IκB kinase ε (IKKε) | ~1-2 µM | [1][20] |
| G protein-coupled receptor kinase 5 (GRK5) | pIC50 = 4.9 | [9] |
| G protein-coupled receptor kinase 1 (GRK1) | pIC50 = 4.2 | [9] |
| G protein-coupled receptor kinase 2 (GRK2) | pIC50 = 3.9 | [9] |
Table 2: Off-Target Interaction Profile of this compound
| Off-Target | Interaction | Quantitative Data | Reference(s) |
| Phosphodiesterase 4B (PDE4B) | Inhibition | IC50 not specified | [4] |
| Phosphodiesterase 1C (PDE1C) | Inhibition | IC50 not specified | [4] |
| Phosphodiesterase 3A (PDE3A) | Inhibition | IC50 not specified | [4] |
| Phosphodiesterase 3B (PDE3B) | Inhibition | IC50 not specified | [4] |
| S100A1 | Binding | Kd not specified | [6][21] |
| S100A4 | Binding | Kd not specified | [3][8] |
| S100A9 | Binding | Kd not specified | [22] |
| S100A12 | Binding | Kd not specified | [5][7] |
| S100A13 | Binding | Kd not specified | [3][5][7] |
| Wnt/β-catenin Pathway | Activation | EC50 not specified | [11][12][13][14][15] |
| Nonsense-Mediated mRNA Decay (NMD) | Inhibition | Concentration-dependent increase in mRNA levels | [16] |
Detailed Experimental Protocols
1. Phosphodiesterase (PDE) Enzyme Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on PDE activity.
-
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B)
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Malachite Green-based phosphate detection reagent
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and the PDE enzyme.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the PDE reaction by adding 5'-nucleotidase. This enzyme will convert the product of the PDE reaction (AMP or GMP) to adenosine/guanosine and inorganic phosphate.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Add the Malachite Green reagent to each well to detect the amount of inorganic phosphate produced.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
2. Fluorescence Polarization (FP) Assay for S100 Protein Binding
This protocol describes a fluorescence polarization assay to measure the binding of this compound to an S100 protein.
-
Materials:
-
Purified S100 protein (e.g., S100A12)
-
Fluorescently labeled tracer molecule that binds to the S100 protein (e.g., a fluorescently tagged peptide or small molecule)
-
Binding buffer (e.g., PBS with 1 mM CaCl2)
-
This compound stock solution (in DMSO)
-
Black, low-binding 384-well microplate
-
Microplate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Determine the optimal concentration of the fluorescent tracer and S100 protein by performing a saturation binding experiment.
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 384-well plate, add the binding buffer, the fluorescent tracer, the S100 protein, and the this compound dilutions.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a microplate reader.
-
The binding of the fluorescent tracer to the S100 protein will result in a high polarization value. This compound competing for the same binding site will displace the tracer, leading to a decrease in polarization.
-
Calculate the percent inhibition of binding for each this compound concentration and determine the IC50 or Ki value.
-
3. Wnt/β-catenin Luciferase Reporter Assay
This protocol details a cell-based luciferase reporter assay to assess the activation of the Wnt/β-catenin signaling pathway by this compound.
-
Materials:
-
A cell line stably expressing a TCF/LEF-driven luciferase reporter construct (e.g., HEK293T-TCF/LEF-Luc)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include wells for untreated cells (negative control) and cells treated with the positive control.
-
Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
An increase in luciferase activity in this compound-treated cells compared to the untreated control indicates activation of the Wnt/β-catenin pathway.
-
Normalize the data to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).
-
4. Nonsense-Mediated mRNA Decay (NMD) RT-qPCR Assay
This protocol outlines a method to determine if this compound inhibits NMD by measuring the levels of a known NMD-sensitive transcript.
-
Materials:
-
A cell line expressing a gene with a known premature termination codon (PTC) that is a target of NMD.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for the NMD target gene and a stable housekeeping gene.
-
Real-time PCR instrument.
-
-
Procedure:
-
Culture the cells and treat them with different concentrations of this compound for a specific duration (e.g., 6-24 hours). Include an untreated control.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reactions with primers for the NMD target transcript and a housekeeping gene for normalization.
-
Run the qPCR and analyze the data using the ΔΔCt method.
-
An increase in the relative expression of the NMD-sensitive transcript in this compound-treated cells compared to the control indicates inhibition of NMD.
-
Visualizations
Below are diagrams illustrating key signaling pathways and a general experimental workflow for investigating off-target effects.
Caption: Workflow for investigating this compound off-target effects.
Caption: this compound signaling pathways.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. US20180010188A1 - Method for detecting nonsense-mediated rna decay - Google Patents [patents.google.com]
- 3. Molecular level interactions of S100A13 with this compound: inhibitor for formation of the multiprotein complex in the nonclassical pathway of acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-inflammatory actions by targeting phosphodiesterase 4B in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Three distinct anti-allergic drugs, this compound, cromolyn and tranilast, bind to S100A12 and S100A13 of the S100 protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Blocks the Interaction between S100A4 and Epidermal Growth Factor and Inhibits Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 10. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 13. 3.2.3. Enzyme Inhibition [bio-protocol.org]
- 14. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 20. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Common Interactions between S100A4 and S100A9 Defined by a Novel Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
Amlexanox Solubility and Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amlexanox. The following information addresses common challenges related to this compound precipitation in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers and practically insoluble in water, with a reported aqueous solubility of less than 0.1 mg/mL.[1] This poor solubility is attributed to its chemical structure, which is largely hydrophobic.
Q2: What is the recommended method for preparing an this compound stock solution?
Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for this purpose.[1][2] For example, a stock solution can be prepared by dissolving this compound in DMSO at a concentration of 10-100 mg/mL.[1]
Q3: My this compound precipitates when I add the stock solution to my aqueous experimental buffer. What can I do?
Precipitation upon addition of an organic stock solution to an aqueous buffer is a common issue. This "solvent-shifting" effect occurs because the this compound is no longer soluble as the proportion of the organic solvent decreases. To mitigate this, consider the following:
-
Stepwise Dilution: Instead of adding the stock solution directly to your final volume of aqueous buffer, perform a stepwise dilution. This can involve a pre-dilution in a solution containing a mix of the organic solvent and the aqueous buffer.
-
Co-solvents: Incorporating co-solvents in your final aqueous solution can help maintain this compound solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[3][4][5]
-
pH Adjustment: this compound is an acidic compound with a pKa of approximately 4.31.[6] Therefore, its solubility is expected to increase in alkaline conditions (pH > 5). Adjusting the pH of your aqueous buffer to a more alkaline value may help prevent precipitation.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.[5][7]
Q4: Can I heat the solution to dissolve the this compound precipitate?
While gentle warming can sometimes help dissolve precipitates, the thermal stability of this compound in aqueous solutions should be considered. There is limited specific data on the effect of temperature on this compound degradation in solution. It is generally advisable to prepare solutions at room temperature and avoid excessive heating to prevent potential degradation.
Q5: How should I store my this compound solutions?
Aqueous solutions of this compound are not recommended for long-term storage, as the compound may precipitate out over time. It is best to prepare fresh solutions for each experiment.[2] If you must store a solution, it is recommended to do so at -20°C and for a short period. Stock solutions in anhydrous organic solvents like DMSO are generally more stable and can be stored at -20°C for longer periods.[8]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents.
Table 1: this compound Solubility in Different Solvents
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [1] |
| Dimethylformamide (DMF) | ~14 mg/mL | [2] |
| 1:1 (v/v) DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: 298.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 2.98 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium in a sterile conical tube to make a 100 µM solution.
-
Gently vortex the intermediate dilution immediately after adding the stock solution to ensure proper mixing and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the composition of the cell culture medium (e.g., by increasing the serum concentration if your experiment allows).
-
Use the freshly prepared 100 µM working solution for your experiment. Do not store the diluted aqueous solution.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Novel Therapeutic for Atopic, Metabolic, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Amlexanox-Induced Rash in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Amlexanox-induced rash in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of this compound inducing a rash in animal studies?
A1: this compound has been shown to have sensitizing potential in animal models, specifically in guinea pigs. In a guinea pig maximization test (GPMT), a standard method for assessing skin sensitization, this compound has tested positive.[1] Studies have demonstrated that guinea pigs sensitized to 0.25% this compound can exhibit a strong positive patch test reaction and develop rashes following subsequent oral or systemic challenge.[1][2] This animal model reflects the clinical experience of systemic contact dermatitis observed in humans.[1][2]
Q2: What is the underlying mechanism of this compound-induced rash?
A2: The rash is believed to be an immune-mediated hypersensitivity reaction.[1][2] this compound acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein in the skin. This leads to sensitization, and upon re-exposure, a delayed-type hypersensitivity (Type IV) reaction occurs, manifesting as allergic contact dermatitis.[3][4]
On a molecular level, this compound is a specific inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[5][6][7] These kinases are involved in inflammatory signaling pathways, including the NF-κB pathway.[6][7] While this anti-inflammatory action is the basis for some of its therapeutic effects, the initial sensitization process is an immunological event.
Q3: What are the typical signs of an this compound-induced rash in animal models?
A3: The signs are consistent with allergic contact dermatitis and can include erythema (redness), edema (swelling), papules, and vesicles at the site of application or systemically after a challenge. Scoring systems like the Draize scale are used to quantify the severity of these reactions.[8][9][10][11][12]
Q4: Can oral administration of this compound induce a rash?
A4: Yes, in sensitized animals, oral or systemic administration of this compound can induce a rash.[1][2] Interestingly, one study noted that prior oral administration of this compound before sensitization resulted in complete non-responsiveness, suggesting the induction of oral tolerance.[1][2] However, attempting desensitization with oral this compound in already-sensitized animals was found to be transient and could increase the risk of systemic contact dermatitis.[1][2]
Troubleshooting Guide
Issue: An unexpected skin rash is observed in animals treated with this compound.
| Potential Cause | Troubleshooting Steps |
| Allergic Contact Dermatitis (Hypersensitivity) | 1. Confirm the reaction: Document the onset, location, and characteristics of the rash. Use a standardized scoring system (see Table 1) to quantify the severity. 2. Review the protocol: Ensure proper handling and administration techniques to avoid unintentional sensitization of other animals or personnel. 3. Consider a rechallenge (with caution): In a subset of animals, a lower, non-irritating challenge dose can help confirm if the reaction is a true hypersensitivity response. This should be done with careful ethical consideration and a clear scientific rationale. 4. Histopathological analysis: Skin biopsies of the affected area can confirm the presence of an inflammatory infiltrate consistent with allergic contact dermatitis. |
| Irritant Contact Dermatitis | 1. Assess the vehicle: The vehicle used to dissolve or suspend this compound may be an irritant. Apply the vehicle alone to a control group of animals to rule this out. 2. Evaluate the concentration: The concentration of this compound may be too high, causing primary skin irritation. Perform a dose-ranging study with lower concentrations to determine a non-irritating dose. |
| Confounding Skin Conditions | 1. Veterinary examination: Have a veterinarian examine the animals to rule out other potential causes of dermatitis, such as parasitic infections (e.g., mites), fungal infections, or ulcerative dermatitis, especially in certain mouse strains.[13] 2. Review animal husbandry: Ensure that environmental factors such as humidity and bedding are optimal and not contributing to skin irritation. |
Data Presentation
Table 1: Standardized Scoring System for Dermal Reactions (Based on Draize Scale)
This table provides a standardized method for visually scoring skin reactions, which is crucial for consistent data collection and interpretation.
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Primary Dermal Irritation Index (PDII) can be calculated by summing the average erythema and edema scores at different time points.
Table 2: Quantitative Data on this compound-Induced Sensitization in Guinea Pigs
| Induction Concentration | Challenge Concentration | Animal Strain | Number of Animals Sensitized / Total Animals | Sensitization Rate (%) | Reference |
| 0.25% (in acetone) | Not specified | Hartley Guinea Pig | Data not specified, but described as a "strong positive reaction" | Not specified | [1][2] |
| [Insert lower concentration] | [Insert challenge concentration] | [Specify strain] | [Record data] | [Calculate %] | |
| [Insert higher concentration] | [Insert challenge concentration] | [Specify strain] | [Record data] | [Calculate %] |
Experimental Protocols
Key Experiment: Guinea Pig Maximization Test (GPMT) for this compound
This protocol is adapted from the OECD Test Guideline 406 and a study on this compound allergenicity.[1][2]
1. Animals: Young, healthy albino guinea pigs (e.g., Hartley strain).
2. Materials:
- This compound
- Freund's Complete Adjuvant (FCA)
- Vehicle (e.g., acetone, saline, or petrolatum)
- Occlusive patches
- Clippers and razors
3. Preliminary Study (Dose Finding):
- Determine the concentrations of this compound for induction and challenge.
- Irritation Screen: Test a range of concentrations to find the highest concentration that causes mild-to-moderate skin irritation for the topical induction and the highest non-irritating concentration for the challenge.
4. Induction Phase (Sensitization):
- Day 0 (Intradermal Injections):
- Shave the shoulder region of the guinea pigs.
- Administer three pairs of 0.1 mL intradermal injections:
- FCA mixed 1:1 with saline.
- This compound in the selected vehicle.
- This compound in FCA emulsion.
- Day 7 (Topical Application):
- Apply a filter paper saturated with this compound (in a suitable vehicle at a concentration that is slightly irritating) over the injection sites.
- Secure with an occlusive patch for 48 hours.
5. Challenge Phase (Elicitation):
- Day 21:
- Shave a flank area of both the test and control (vehicle-treated) animals.
- Apply a patch with a non-irritating concentration of this compound to the flank.
- Remove the patch after 24 hours.
6. Scoring:
- Observe and score the challenge sites at 48 and 72 hours after patch application using the scoring system in Table 1.
- A positive reaction is typically considered a score of 1 or greater for erythema or edema in the test group, with minimal to no reaction in the control group.
Visualizations
Caption: Workflow of this compound-induced allergic contact dermatitis.
Caption: Guinea Pig Maximization Test (GPMT) workflow.
References
- 1. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 2. [Effect of this compound on experimental allergic rhinitis in actively sensitized guinea pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guinea pig model of hypersensitivity to allergenic fractions of natural rubber latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of the results obtained by the multiple-dose guinea pig maximization test and the non-radioactive murine local lymph-node assay for various biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taglus.com [taglus.com]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. This compound: A Novel Therapeutic for Atopic, Metabolic, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic testing for prevention of severe drug-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-induced skin toxicity: gaps in preclinical testing cascade as opportunities for complex in vitro models and assays - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 11. Quantitative assessment of sensitizing potency using a dose–response adaptation of GARDskin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. senzagen.com [senzagen.com]
Technical Support Center: Amlexanox for Oral Gavage in Mice
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and administration of Amlexanox for oral gavage in mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for preparing this compound for oral gavage in mice?
A1: The choice of vehicle depends on whether you require a solution or a suspension.
-
For a suspension , a common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na) in saline.[1]
-
For a clear solution , a multi-component solvent system is often necessary due to this compound's poor aqueous solubility. A widely used combination is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option for achieving a clear solution is 10% DMSO in 90% corn oil.[1]
Q2: What is the solubility of this compound in common solvents?
A2: this compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[2]
-
Dimethylformamide (DMF): Approximately 14 mg/mL.[2]
-
1:1 solution of DMF:PBS (pH 7.2): Approximately 0.5 mg/mL when prepared by first dissolving in DMF and then diluting with PBS.[2]
-
0.5% CMC-Na/saline water: Up to 20 mg/mL can be achieved as a suspended solution with the aid of ultrasonication.[1]
-
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline: ≥ 2.5 mg/mL as a clear solution.[1]
-
10% DMSO >> 90% corn oil: ≥ 2.5 mg/mL as a clear solution.[1]
Q3: What is a typical dosage range for this compound administered by oral gavage in mice?
A3: The dosage of this compound can vary depending on the experimental model and therapeutic goal. Published studies in mice have used dosages ranging from 20 mg/kg to 100 mg/kg, administered daily.[1][4][5] For example, studies investigating metabolic effects have used 25 mg/kg daily.[1][4]
Q4: How stable are this compound solutions?
A4: Aqueous solutions of this compound are not recommended for storage for more than one day.[2] When dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months or -80°C for up to a year.[3][5] It is advisable to prepare fresh working solutions for oral gavage daily.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve. | Low solubility in the chosen solvent. | This compound has poor aqueous solubility.[2] For aqueous-based preparations, ensure you are using a suitable vehicle like 0.5% CMC-Na for a suspension or a solubilizing mixture (e.g., DMSO/PEG300/Tween-80/saline) for a solution.[1] If preparing a suspension, use an ultrasonic bath to aid dispersion.[1] For higher concentrations, consider using organic solvents like DMSO or DMF to create a stock solution first.[2][3] |
| The prepared solution/suspension is not homogenous. | Inadequate mixing or precipitation. | For suspensions, ensure vigorous vortexing and sonication to achieve a uniform dispersion.[1] For solutions containing DMSO, add the components sequentially as indicated in the protocols to prevent precipitation.[1] Always visually inspect the preparation for homogeneity before each administration. |
| The animal exhibits signs of distress after gavage (e.g., coughing, gasping). | Accidental administration into the trachea. | This is a critical issue that can be fatal. Immediately stop the procedure. Review proper oral gavage technique, ensuring the gavage needle is correctly placed in the esophagus.[6][7][8][9] The animal should swallow the tube as it is gently advanced.[6][9] If signs of distress are severe, euthanasia may be necessary.[6] |
| Regurgitation or reflux of the administered compound. | The volume administered is too large, or the administration was too rapid. | The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6][9] It is often advisable to use the smallest effective volume.[7] Administer the substance slowly and smoothly over 2-3 seconds to prevent reflux.[8] |
| Inconsistent experimental results between animals. | Inaccurate dosing due to non-homogenous preparation or incorrect gavage technique. | Ensure the this compound preparation is well-mixed before drawing each dose. If using a suspension, vortex it between each animal. Calibrate pipettes and syringes for accurate volume measurement. Standardize the gavage procedure among all personnel. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (e.g., for 25 mg/kg dose)
This protocol is adapted from methods describing the use of carboxymethylcellulose sodium (CMC-Na) as a suspending agent.[1]
Materials:
-
This compound powder
-
0.5% (w/v) CMC-Na in sterile saline
-
Sterile conical tubes
-
Sonicator/ultrasonic bath
-
Vortex mixer
-
Analytical balance
-
Appropriate oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip)[7][9]
-
Syringes
Procedure:
-
Calculate the required amount of this compound:
-
For a 25 mg/kg dose in a 25 g mouse, the total dose is 0.625 mg.
-
Assuming a dosing volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 2.5 mg/mL.
-
For a batch of 10 mL, you will need 25 mg of this compound.
-
-
Weigh this compound: Accurately weigh 25 mg of this compound powder and place it in a sterile conical tube.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline.
-
Prepare the suspension:
-
Add a small volume of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to reach the final volume of 10 mL.
-
Vortex vigorously for 1-2 minutes.
-
-
Homogenize the suspension: Place the tube in an ultrasonic bath for 5-10 minutes to ensure a fine, uniform suspension.[1]
-
Administration:
-
Vortex the suspension immediately before drawing each dose to ensure homogeneity.
-
Administer the calculated volume to the mouse via oral gavage.
-
Protocol 2: Preparation of this compound Clear Solution (e.g., for 25 mg/kg dose)
This protocol is based on a vehicle composition designed to fully solubilize this compound.[1]
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles and syringes
Procedure:
-
Calculate the required amount of this compound: As in Protocol 1, a 2.5 mg/mL concentration is needed for a 25 mg/kg dose with a 10 mL/kg dosing volume. For a 10 mL batch, weigh 25 mg of this compound.
-
Prepare the vehicle (10 mL total):
-
1 mL DMSO (10%)
-
4 mL PEG300 (40%)
-
0.5 mL Tween-80 (5%)
-
4.5 mL Saline (45%)
-
-
Dissolve this compound:
-
Add the weighed this compound to a sterile conical tube.
-
Add the 1 mL of DMSO and vortex until the this compound is completely dissolved.
-
Sequentially add the PEG300, Tween-80, and finally the saline, vortexing well after each addition. This specific order is important to maintain solubility.[1]
-
-
Final preparation: The final mixture should be a clear solution. Visually inspect for any precipitation.
-
Administration: Administer the calculated volume to the mouse via oral gavage.
Quantitative Data Summary
| Parameter | Vehicle/Solvent | Value | Reference(s) |
| Solubility | DMSO | ~10 - 60 mg/mL | [2][3] |
| DMF | ~14 mg/mL | [2] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] | |
| 0.5% CMC-Na/saline | 20 mg/mL (suspension) | [1] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (solution) | [1] | |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (solution) | [1] | |
| Mouse Oral Gavage Dosage | N/A | 20 - 100 mg/kg/day | [1][4][5] |
| Oral Gavage Volume | N/A | Up to 10 mL/kg | [6][9] |
| Gavage Needle Size (Adult Mouse) | N/A | 20-22 gauge | [7][8][9] |
Visualizations
Experimental Workflow
Caption: Workflow for preparing and administering this compound via oral gavage in mice.
Signaling Pathway
Caption: this compound inhibits TBK1 and IKKε, reducing inflammatory signaling.[3][10][11][12]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound (#98190) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. This compound (AA673; CHX3673) | IκB/IKK inhibitor | CAS 68302-57-8 | Buy this compound (AA673; CHX3673) from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. fortuitypharma.com [fortuitypharma.com]
- 12. This compound: A Novel Therapeutic for Atopic, Metabolic, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Amlexanox stock solutions at -20°C
Technical Support Center: Amlexanox Stock Solutions
This guide provides researchers, scientists, and drug development professionals with detailed information on the preparation, storage, and long-term stability of this compound stock solutions at -20°C.
Long-Term Stability of this compound
Proper storage is critical to maintaining the potency and reliability of this compound for experimental use. The stability of the compound differs significantly between its solid (lyophilized) form and when it is in solution.
Data on Storage Stability
The following table summarizes the recommended storage durations for this compound in different forms and temperatures based on supplier data sheets.
| Form | Solvent | Storage Temperature | Recommended Stable Duration | Source |
| Solid (Lyophilized Powder) | N/A | Room Temperature | 24 Months (desiccated) | Cell Signaling Technology[1] |
| Solid (Lyophilized Powder) | N/A | -20°C | 36 Months (desiccated) | Adooq Bioscience[2] |
| Stock Solution | DMSO | -20°C | 1 to 3 Months | Adooq Bioscience, Cell Signaling Technology[1][2] |
Key Takeaway: While the solid form of this compound is stable for several years, stock solutions in DMSO are significantly less stable. For maximum potency and experimental consistency, it is recommended to use DMSO stock solutions within 1 to 3 months of preparation when stored at -20°C [1][2]. To prevent degradation, solutions should be aliquoted to avoid repeated freeze-thaw cycles[1][2].
Experimental Protocols
Following standardized protocols for solution preparation and handling is essential for reproducible results.
Protocol 2.1: Preparation of this compound Stock Solution (15 mM in DMSO)
This protocol provides a method for preparing a 15 mM stock solution, a common concentration for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 298.3 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and weighing tools
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Work in a clean, dry environment, such as a laminar flow hood, to minimize contamination.
-
Weighing: Accurately weigh 5 mg of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Solubilization: Add 1.12 mL of high-purity DMSO to the tube containing the this compound powder[1].
-
Dissolving: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, brief sonication can be applied until the solution is clear. This compound is soluble in DMSO at concentrations up to 60-100 mg/mL[1][3].
-
Sterility: For cell culture applications, it is crucial to maintain sterility. As DMSO at 100% concentration is generally considered inhospitable to microbial growth, filtration is often deemed unnecessary and may lead to loss of compound due to membrane binding[4]. However, if sterility is a major concern, use sterile-filtered DMSO and aseptic techniques throughout.
Workflow for Stock Solution Preparation and Storage
Troubleshooting Guide and FAQs
Q1: My this compound solution has formed a precipitate after thawing. What should I do? A: Precipitation can occur if the compound's solubility limit is exceeded or during freeze-thaw cycles[5]. Gently warm the solution to 37°C and vortex or sonicate briefly to try and redissolve the precipitate. If it persists, the solution may be supersaturated. Centrifuge the tube to pellet the precipitate and carefully use the supernatant, noting that the actual concentration may be lower than intended. For future preparations, consider using a slightly lower stock concentration.
Q2: Can I store this compound in an aqueous buffer like PBS for my experiments? A: It is strongly advised not to store this compound in aqueous solutions for more than one day. This compound has very poor solubility in aqueous buffers and is prone to degradation. For experiments, it is best practice to dilute the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use.
Q3: My DMSO stock solution is older than 3 months. Is it still effective? A: The recommended storage time is 1-3 months to ensure maximum potency[1][2]. Beyond this period, the compound may have degraded, which could compromise your experimental results. For non-critical screening, it might be usable, but for any quantitative or critical experiments, it is highly recommended to prepare a fresh stock solution.
Q4: What is the maximum concentration of DMSO my cells can tolerate? A: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity[6]. Some robust cell lines may tolerate 1%, but this should be tested. Primary cells are often more sensitive. Always include a vehicle control (culture medium with the same final DMSO concentration as your experimental samples) to account for any solvent effects[6][7].
Q5: What are the visible signs of this compound degradation? A: Visual signs of degradation can include a change in the color of the solution or the appearance of insoluble particulates that cannot be redissolved. However, significant loss of activity can occur without any visible changes. The most reliable indicator of degradation is a loss of efficacy in a validated biological assay.
Mechanism of Action & Signaling Pathway
This compound functions primarily as a potent and specific inhibitor of the noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-epsilon (IKKε)[8]. It exerts its anti-inflammatory effects by binding to the ATP-binding pocket of these kinases, which blocks downstream signaling pathways crucial for the immune response[9][10][11].
-
Inhibition of NF-κB Pathway: By inhibiting TBK1/IKKε, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This keeps the transcription factor NF-κB sequestered in an inactive state in the cytoplasm, preventing it from moving to the nucleus to activate the transcription of pro-inflammatory genes.
-
Inhibition of IRF3 Pathway: TBK1/IKKε are essential for phosphorylating and activating Interferon Regulatory Factor 3 (IRF3)[8]. This compound blocks this step, thereby inhibiting the production of type I interferons, which are key mediators of antiviral and inflammatory responses[8].
This compound Signaling Pathway Diagram
References
- 1. This compound (#98190) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. adooq.com [adooq.com]
- 3. carlroth.com [carlroth.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Working with Amlexanox
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Amlexanox in Phosphate-Buffered Saline (PBS) and other aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is a crystalline solid that exhibits poor solubility in aqueous buffers but is soluble in organic solvents.[1] Its solubility in various solvents is summarized in the table below.
Q2: Why is this compound poorly soluble in PBS?
This compound is a lipophilic molecule, making it sparingly soluble in aqueous buffers like PBS.[1][2] Its chemical structure contributes to its low aqueous solubility.
Q3: What is the recommended method for preparing this compound solutions for in vitro experiments?
For in vitro studies, it is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.[1] This stock solution can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. For example, a 25 mM stock solution in DMSO has been used for cell culture experiments.[3]
Q4: Can I dissolve this compound directly in PBS?
Directly dissolving this compound in PBS is not recommended due to its very low solubility, which can lead to incomplete dissolution and inaccurate concentrations.[1]
Q5: How should I store this compound stock solutions?
This compound is supplied as a crystalline solid that is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents should be stored at -20°C or -80°C.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Troubleshooting Guide: Poor Solubility of this compound in PBS
This guide provides solutions to common problems encountered when preparing this compound solutions in PBS for experimental use.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms after diluting the DMSO/DMF stock solution in PBS. | The final concentration of this compound in PBS is too high, exceeding its solubility limit. The percentage of the organic solvent in the final solution is too low. | - Increase the proportion of the organic solvent in the final solution (e.g., a 1:1 ratio of DMF to PBS can achieve a solubility of approximately 0.5 mg/mL).[1][5] - Decrease the final concentration of this compound. - Perform a stepwise dilution of the stock solution into the aqueous buffer while vortexing. |
| Inconsistent experimental results. | Inaccurate concentration of this compound due to incomplete dissolution. Degradation of this compound in the aqueous solution. | - Ensure complete dissolution of this compound in the organic solvent before diluting in PBS.[1] - Prepare fresh aqueous solutions of this compound for each experiment and avoid storing them.[1] |
| Difficulty dissolving the this compound powder. | This compound is a crystalline solid that is sparingly soluble in aqueous solutions.[1] | - Use an appropriate organic solvent like DMSO or DMF to dissolve the this compound powder before diluting with PBS.[1] - Gentle warming and vortexing can aid in the dissolution in the organic solvent. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1][5] |
| Dimethylformamide (DMF) | ~14 mg/mL | [1][5] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1][5] |
| Water | Insoluble (< 0.1 mg/mL) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (FW: 298.3 g/mol )[5]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.983 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Once dissolved, the 10 mM stock solution is ready for use or can be aliquoted and stored at -20°C or -80°C for future use.[4]
Protocol 2: Preparation of a Working Solution of this compound in PBS
Objective: To prepare a 100 µM working solution of this compound in PBS from a 10 mM DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed. For 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Add 990 µL of sterile PBS to a sterile conical tube.
-
Add 10 µL of the 10 mM this compound stock solution to the PBS.
-
Vortex the solution immediately and thoroughly to ensure proper mixing and to prevent precipitation.
-
Use the freshly prepared working solution for your experiment. Do not store the aqueous solution for more than a day.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound primarily functions by inhibiting the noncanonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-epsilon (IKKε).[6][7] This inhibition modulates downstream inflammatory signaling pathways.
Caption: this compound inhibits TBK1 and IKKε, blocking downstream inflammatory pathways.
Experimental Workflow for Preparing this compound Solutions
This workflow outlines the steps for preparing a final working solution of this compound in an aqueous buffer.
Caption: Workflow for preparing this compound working solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound: Readthrough Induction and Nonsense-Mediated mRNA Decay Inhibition in a Charcot–Marie–Tooth Model of hiPSCs-Derived Neuronal Cells Harboring a Nonsense Mutation in GDAP1 Gene [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. invivogen.com [invivogen.com]
Validation & Comparative
Amlexanox Demonstrates Therapeutic Potential in Preclinical Models Across a Range of Inflammatory and Metabolic Diseases
Amlexanox, a drug with a history of clinical use for aphthous ulcers and asthma, is showing significant promise in preclinical placebo-controlled studies for a variety of conditions, including lung disease, atherosclerosis, and neuroinflammation. These studies, primarily conducted in mouse models, highlight its therapeutic mechanisms, which involve the modulation of key inflammatory and signaling pathways.
A notable area of investigation is its role in lung repair. In a mouse model of elastase-induced emphysema, preventive treatment with this compound resulted in improved lung function and structure compared to vehicle-treated controls.[1] The drug is believed to exert its effects by activating Wnt/β-catenin signaling, a pathway crucial for tissue regeneration.[1]
In the context of cardiovascular disease, this compound has been shown to attenuate diet-induced hypercholesterolemia and reduce the development of aortic lesions in a mouse model of atherosclerosis.[2][3] Mechanistic studies suggest that these benefits are derived from its ability to increase cholesterol excretion and reduce monocytosis and aortic vessel cell dysfunction.[2][3]
Furthermore, this compound has demonstrated potent anti-inflammatory effects in models of neuroinflammation. In mice challenged with lipopolysaccharide (LPS), a potent inflammatory agent, this compound treatment significantly reduced levels of pro-inflammatory cytokines in the brain.[4][5][6] This is attributed to its ability to inhibit the TBK1/IKKε signaling pathway, which plays a central role in the inflammatory response.[4][5][6][7]
The therapeutic potential of this compound is also being explored for genetic disorders. In preclinical models of recessive dystrophic epidermolysis bullosa, this compound has been shown to promote the read-through of premature termination codons in the COL7A1 gene, leading to the production of full-length type VII collagen.[8]
These preclinical findings underscore the diverse therapeutic potential of this compound, driven by its multifaceted mechanisms of action. The following sections provide a detailed comparison of its performance in various preclinical models, including quantitative data, experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from placebo-controlled preclinical studies of this compound.
Table 1: Efficacy of this compound in a Mouse Model of Emphysema
| Parameter | Vehicle Control | This compound (50 mg/kg) | Outcome |
| Lung Compliance | Increased | Lower than vehicle | Improved lung function[1] |
| Alveolar Repair Marker (Hgf) | Baseline | Increased | Indicates pro-regenerative signaling[1] |
| Disease Marker (Eln) | Baseline | Decreased | Indicates reduction in disease progression[1] |
Table 2: Effects of this compound in a Mouse Model of Atherosclerosis
| Parameter | Western Diet (WD) + Vehicle | WD + this compound | Outcome |
| Hypercholesterolemia | Present | Attenuated | Improved lipid profile[2][3] |
| Aortic Lesion Area | Increased | Reduced | Prevention of atherosclerosis[2][3] |
| Blood Monocyte Count | Increased | No significant effect | Attenuation of monocytosis[2] |
Table 3: Anti-inflammatory Effects of this compound in a Mouse Model of Neuroinflammation
| Parameter | LPS + Vehicle | LPS + this compound (50 mg/kg) | Outcome |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in brain | Elevated | Markedly reduced | Attenuation of neuroinflammatory response[4][5] |
| IKKε levels in brain | Elevated | Markedly reduced | Target engagement and pathway inhibition[4][5] |
| Microglial Activation | Increased | Reduced | Suppression of neuroinflammation[4][5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical studies of this compound.
Elastase-Induced Emphysema Mouse Model
-
Animal Model: Mice were subjected to orotracheal administration of elastase to induce lung tissue destruction characteristic of emphysema.[1]
-
Dosing Regimen: Mice were treated preventively with 50 mg/kg of this compound or a vehicle control. The treatment was administered twice before the elastase challenge and then daily for 7 days.[1]
-
Endpoint Measurements: Lung function was assessed by measuring lung compliance. Lung tissue was analyzed histologically for structural changes. Gene expression of markers for alveolar repair (Hgf) and disease progression (Eln) was quantified.[1]
Diet-Induced Atherosclerosis Mouse Model
-
Animal Model: Ldlr–/– mice were fed a high-fat Western diet to induce hypercholesterolemia and atherosclerosis.
-
Dosing Regimen: The specific dosing of this compound or vehicle control was administered alongside the Western diet.
-
Endpoint Measurements: Plasma lipid levels were measured to assess hypercholesterolemia. The aortic lesion area was quantified to determine the extent of atherosclerosis. Blood cell counts were performed to evaluate monocytosis. Gene expression profiling of the aorta was conducted to identify molecular changes.[2]
LPS-Induced Neuroinflammation Mouse Model
-
Animal Model: Wild-type mice were used to model acute neuroinflammation.
-
Dosing Regimen: Mice were injected intraperitoneally with this compound (50 mg/kg) or a vehicle for three days prior to an intraperitoneal injection of lipopolysaccharide (LPS) (10 mg/kg) or PBS as a control.[4]
-
Endpoint Measurements: Brain tissues and blood were collected 24 hours after the LPS or PBS injection. The mRNA expression levels of TBK1/IKKε and pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the brain were quantified using qRT-PCR. Microglial activation was assessed by immunostaining for Iba1.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and the experimental workflows described in the preclinical studies.
Caption: this compound activates the Wnt/β-catenin signaling pathway, promoting lung repair.
Caption: this compound inhibits the TBK1/IKKε pathway to reduce neuroinflammation.
Caption: Workflow for the LPS-induced neuroinflammation mouse model.
References
- 1. A drug screen with approved compounds identifies this compound as a novel Wnt/β-catenin activator inducing lung epithelial organoid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TBK1/IKKε inhibitor this compound improves dyslipidemia and prevents atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - The TBK1/IKKε inhibitor this compound improves dyslipidemia and prevents atherosclerosis [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF-κB and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF–κB and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Novel Therapeutic for Atopic, Metabolic, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances premature termination codon read-through in COL7A1 and expression of full length type VII collagen: potential therapy for recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Amlexanox on TBK1 Signaling: A Comparative Guide
This guide provides a comprehensive comparison of Amlexanox's performance in inhibiting the TANK-binding kinase 1 (TBK1) signaling pathway against other alternatives. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Introduction to TBK1 Signaling and this compound
TANK-binding kinase 1 (TBK1) is a crucial serine/threonine-protein kinase that plays a central role in regulating innate immunity, inflammatory responses, autophagy, and cell proliferation.[1][2][3][4] As a non-canonical IκB kinase (IKK), TBK1 is a key mediator in several signaling pathways, including the activation of interferon regulatory factors (IRFs) and NF-κB, which are critical for the production of type I interferons and other inflammatory cytokines.[2][4][5] Dysregulation of TBK1 activity has been implicated in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[2][6]
This compound is a selective inhibitor of the noncanonical IκB kinases TBK1 and IKKε.[1][7][8] It has been approved for the treatment of conditions like asthma and aphthous ulcers due to its anti-inflammatory properties.[1][3] Recent studies have highlighted its potential as a therapeutic agent for metabolic diseases such as type II diabetes and obesity, as well as certain types of cancer.[1][8][9][10]
Mechanism of Action
This compound exerts its inhibitory effect on TBK1 and IKKε by competing with ATP for binding to the enzyme's active site.[1][3][11] This competitive inhibition prevents the autophosphorylation of TBK1 at Ser172, a critical step for its activation.[6][12] By blocking TBK1 activity, this compound prevents the subsequent phosphorylation of downstream substrates like IRF3, thereby inhibiting the production of type I interferons.[13][14][15] Notably, at concentrations effective against TBK1 and IKKε, this compound shows no significant inhibitory activity against the canonical IκB kinases IKKα and IKKβ or a wide range of other kinases, highlighting its specificity.[1][11]
TBK1 Signaling Pathway
The following diagram illustrates the central role of TBK1 in the innate immune signaling pathway, leading to the activation of IRF3 and the subsequent production of type I interferons.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and other commonly used TBK1 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | IC50 (TBK1) | IC50 (IKKε) | Assay Type | Reference(s) |
| This compound | TBK1, IKKε | ~1-2 µM | ~1-2 µM | MBP Phosphorylation | [8][12][13][15] |
| BX795 | TBK1, IKKε, PDK1 | 6 nM | 41 nM | In vitro kinase assay | [16] |
| MRT67307 | TBK1, IKKε, ULK1, ULK2 | 19 nM | 60 nM | In vitro kinase assay | N/A |
| GSK8612 | TBK1, IKKε | 11 nM | 3.3 nM | In vitro kinase assay | N/A |
MBP: Myelin Basic Protein
Experimental Validation Workflow
Validating the inhibitory effect of a compound like this compound on TBK1 signaling typically involves a series of in vitro and cell-based assays. The workflow aims to confirm direct enzyme inhibition and assess the downstream cellular consequences.
Experimental Protocols
In Vitro TBK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human TBK1 enzyme
-
TBK1 substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
This compound (or other inhibitors)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[17]
-
ADP-Glo™ Kinase Assay Kit (Promega)
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the TBK1 enzyme and the this compound dilutions. Incubate for 20-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the TBK1 substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.[17]
-
Stop the reaction and measure the ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions. This involves depleting the remaining ATP and then converting the ADP to ATP, which is detected via a luciferase reaction.[17]
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value.
Western Blot for Phosphorylated IRF3
This method is used to detect the phosphorylation of IRF3, a direct downstream target of TBK1, in cell lysates.
Materials:
-
Cell line (e.g., HEK293T, RAW 264.7 macrophages)
-
TBK1 activator (e.g., Poly(I:C), LPS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-TBK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a TBK1 activator (e.g., Poly(I:C)) for the appropriate time (e.g., 30-60 minutes) to induce IRF3 phosphorylation.[15]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IRF3, TBK1, and the loading control to ensure equal protein loading and to assess the total protein levels.
Quantitative Real-Time PCR (qPCR) for Type I Interferon Gene Expression
This protocol measures the mRNA levels of TBK1-dependent genes, such as IFNB1.
Materials:
-
Treated cell samples from the Western Blot protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFNB1 and a housekeeping gene (e.g., ACTB or GAPDH)
Protocol:
-
Extract total RNA from the cell lysates using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for IFNB1 and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IFNB1 expression in this compound-treated samples compared to the control.
Conclusion
This compound is a specific and potent inhibitor of TBK1 and IKKε, acting as an ATP-competitive inhibitor. Its efficacy in blocking the TBK1 signaling pathway has been demonstrated through both in vitro kinase assays and cell-based experiments that show a reduction in the phosphorylation of downstream targets like IRF3 and the subsequent expression of type I interferons. While other inhibitors such as BX795 and MRT67307 exhibit greater potency in vitro, this compound's established safety profile and oral bioavailability make it a valuable tool for in vivo studies and a potential therapeutic agent for a range of inflammatory and metabolic diseases. The experimental protocols provided in this guide offer a robust framework for researchers to validate the inhibitory effects of this compound and other potential TBK1 inhibitors in their own experimental systems.
References
- 1. invivogen.com [invivogen.com]
- 2. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases [mdpi.com]
- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 6. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - The TBK1/IKKε inhibitor this compound improves dyslipidemia and prevents atherosclerosis [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. The Specific IKKε/TBK1 Inhibitor this compound Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. An inhibitor of the protein kinases TBK1/IKKε improves obesity-related metabolic dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. immune-system-research.com [immune-system-research.com]
- 16. journals.plos.org [journals.plos.org]
- 17. promega.com [promega.com]
Comparative Analysis of Amlexanox and Other Anti-Allergic Compounds: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Amlexanox and other prominent anti-allergic compounds for researchers, scientists, and drug development professionals. The focus is on their mechanisms of action, comparative efficacy based on available experimental data, and the underlying signaling pathways involved in their anti-allergic effects.
Executive Summary
Allergic reactions are primarily driven by the degranulation of mast cells and the subsequent release of inflammatory mediators, including histamine and leukotrienes. This guide evaluates the performance of this compound, a compound known for its anti-inflammatory and anti-allergic properties, against other key anti-allergic drugs. The comparison encompasses mast cell stabilizers such as Cromolyn sodium, Ketotifen, and Olopatadine, which also possesses antihistaminic properties. The objective is to present a clear, data-driven comparison to aid in research and development efforts in the field of allergy and immunology.
Mechanism of Action and Comparative Efficacy
The primary mechanism of many anti-allergic compounds involves the stabilization of mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. This compound has been shown to be a potent inhibitor of the formation and release of both histamine and leukotrienes from mast cells, neutrophils, and mononuclear cells.[1] Its anti-allergic effects are also attributed to its ability to inhibit phosphodiesterase, leading to an increase in intracellular cAMP levels, which in turn suppresses mediator release.[2][3]
Table 1: Comparative Inhibitory Activity on Histamine Release from Mast Cells
| Compound | Target/Mechanism | Reported IC50 / Inhibition | Cell Type / Assay Conditions |
| This compound | Inhibition of histamine and leukotriene release; Phosphodiesterase inhibition[1][2] | Significant inhibition at 10⁻⁵ M and 10⁻⁴ M[5] | Human leukocytes (anti-IgE induced) |
| Cromolyn sodium | Mast cell stabilization[6] | IC50 ≈ 50 nM[6] | Cord-derived human mast cells (CDMCs) |
| Ketotifen | H1-antihistamine; Mast cell stabilization[7][8] | >90% inhibition at 10⁻¹¹ to 10⁻⁴ M | Human conjunctival mast cells |
| Olopatadine | H1-antihistamine; Mast cell stabilization[7][9][10] | IC50 = 559 µM | Human conjunctival mast cells |
Note: The data presented is compiled from different studies with varying experimental conditions. Direct comparison of IC50 values should be made with caution.
Signaling Pathways in Mast Cell Degranulation
The activation of mast cells via the high-affinity IgE receptor (FcεRI) initiates a complex signaling cascade culminating in degranulation. The following diagrams illustrate the key pathways involved and the putative points of intervention for anti-allergic compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of anti-allergic compounds.
Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This assay is a common and reliable method to quantify mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules along with histamine.
Objective: To determine the inhibitory effect of test compounds on IgE-mediated degranulation of mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3 cells or primary human mast cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's buffer (or similar physiological buffer)
-
Test compounds (this compound and other anti-allergic agents)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Sensitization:
-
Seed mast cells in a 96-well plate at an appropriate density.
-
Sensitize the cells by incubating them with anti-DNP IgE overnight.
-
-
Compound Incubation:
-
Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antigen Challenge:
-
Stimulate the cells with DNP-BSA to induce degranulation.
-
Include a negative control (no antigen) and a positive control (maximum degranulation induced by a cell lysate or a calcium ionophore).
-
-
Sample Collection:
-
After the incubation period (e.g., 30-60 minutes), centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
-
Enzymatic Reaction:
-
To determine the total β-hexosaminidase content, lyse the cells in a separate set of wells with Triton X-100.
-
Add the supernatant and the cell lysate to separate wells of a new plate containing the PNAG substrate.
-
Incubate at 37°C for a sufficient time to allow for color development.
-
-
Measurement and Analysis:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition and determine the IC50 values for the test compounds.
-
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i), a critical downstream event in the mast cell activation cascade.
Objective: To assess the effect of test compounds on IgE-mediated calcium mobilization in mast cells.
Materials:
-
Mast cell line or primary mast cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., HBSS)
-
Anti-DNP IgE
-
DNP-BSA
-
Test compounds
-
Fluorometric imaging plate reader or flow cytometer
Procedure:
-
Cell Loading with Dye:
-
Incubate sensitized mast cells with a calcium indicator dye in a physiological salt solution. Pluronic F-127 is often used to aid in dye loading.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test compounds or vehicle control.
-
-
Measurement of Calcium Flux:
-
Establish a baseline fluorescence reading.
-
Add the antigen (DNP-BSA) to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity or ratio over time to determine the kinetics and magnitude of the calcium response.
-
Compare the responses in the presence and absence of the test compounds to evaluate their inhibitory effects.
-
Conclusion
This compound demonstrates significant anti-allergic properties through its potent inhibition of histamine and leukotriene release from mast cells. While direct quantitative comparisons with a full range of modern anti-allergic drugs are limited, the available data suggests that this compound is a potent mast cell stabilizer. Further head-to-head studies under standardized conditions are warranted to definitively establish its comparative efficacy. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers investigating novel anti-allergic therapies.
References
- 1. Apsol | 5% | Oral Paste | এ্যাপ্সল ৫% ওরাল পেস্ট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. Mechanism of action of an antiallergic agent, this compound (AA-673), in inhibiting histamine release from mast cells. Acceleration of cAMP generation and inhibition of phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Therapeutic for Atopic, Metabolic, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Inhibitory effect of this compound (AA-673) on the immunological and non-immunological release of histamine or leukotrienes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Inhibitory action this compound on interleukin-3-induced enhancement of histamine releasability of human leukocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 | PLOS One [journals.plos.org]
- 7. Comparison of olopatadine with ketotifen for allergic conjunctivitis: a meta-analysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the effects of olopatadine and ketotifen on model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. health.mil [health.mil]
Head-to-Head Comparison: Amlexanox and Known NMD Inhibitors in Modulating Nonsense-Mediated mRNA Decay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Amlexanox and other established inhibitors of the Nonsense-Mediated mRNA Decay (NMD) pathway. We delve into their mechanisms of action, present quantitative performance data from key studies, and detail the experimental protocols used to generate these findings. This objective analysis aims to equip researchers with the necessary information to select the appropriate tool compounds for their NMD-related studies.
Introduction to NMD and its Inhibition
Nonsense-Mediated mRNA Decay (NMD) is a critical surveillance pathway in eukaryotic cells that identifies and degrades mRNAs containing premature termination codons (PTCs). This quality control mechanism prevents the translation of truncated, potentially harmful proteins. The core of the NMD machinery involves a group of proteins, primarily from the UPF (Up-frameshift) family, including UPF1, UPF2, and UPF3B, which work in concert with the SURF complex (SMG1, UPF1, eRF1, and eRF3) at a stalled ribosome.
Inhibition of NMD has emerged as a promising therapeutic strategy for genetic disorders caused by nonsense mutations. By blocking the degradation of PTC-containing transcripts, NMD inhibitors can promote the readthrough of the premature stop codon, leading to the synthesis of a full-length, albeit partially functional, protein. Several small molecules have been identified that inhibit NMD through various mechanisms, and this guide focuses on comparing this compound with other known inhibitors.
Comparative Analysis of NMD Inhibitors
The following table summarizes the quantitative data for this compound and other known NMD inhibitors, focusing on their mechanism and efficacy.
| Compound | Target | IC50 / Effective Concentration | Effect on NMD Sub
Unveiling the Specificity of Amlexanox: A Comparative Analysis with IKKε and TBK1 Inhibitors
A deep dive into the specificities of Amlexanox, MRT67307, and BAY-985 for the non-canonical IκB kinases, IKKε and TBK1, reveals nuances in their inhibitory profiles. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies.
The non-canonical IκB kinases, IKKε (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1), are crucial regulators of innate immunity, orchestrating the production of type I interferons in response to viral and bacterial infections. Their roles, however, extend beyond immunity, encompassing cellular metabolism, proliferation, and autophagy. The dysregulation of IKKε and TBK1 has been implicated in various diseases, including inflammatory disorders, metabolic diseases, and cancer, making them attractive targets for therapeutic intervention. This compound, a drug historically used for the treatment of aphthous ulcers and asthma, has been repurposed as a specific inhibitor of IKKε and TBK1. This guide evaluates the specificity of this compound in comparison to other widely used inhibitors, MRT67307 and BAY-985.
Comparative Inhibitor Potency and Specificity
The inhibitory activity of this compound, MRT67307, and BAY-985 against IKKε and TBK1 has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Inhibitor | Target Kinase | IC50 | Off-Target Kinases with Significant Inhibition |
| This compound | IKKε | ~1-2 µM[1] | GRK5 (pIC50 = 4.9), GRK1 (pIC50 = 4.2), GRK2 (pIC50 = 3.9)[2][3] |
| TBK1 | ~1-2 µM[1] | ||
| MRT67307 | IKKε | 160 nM[4] | ULK1 (IC50 = 45 nM), ULK2 (IC50 = 38 nM)[4] |
| TBK1 | 19 nM[4] | MARK1 (IC50 = 27 nM), MARK2 (IC50 = 52 nM), MARK3 (IC50 = 36 nM), MARK4 (IC50 = 41 nM), SIK2 (IC50 = 67 nM)[5] | |
| BAY-985 | IKKε | 2 nM[2][6] | FLT3 (IC50 = 123 nM), RSK4 (IC50 = 276 nM), DRAK1 (IC50 = 311 nM), ULK1 (IC50 = 7930 nM)[6] |
| TBK1 | 2 nM (low ATP), 30 nM (high ATP)[2][6] |
This compound exhibits micromolar potency against both IKKε and TBK1.[1] While it is often described as specific, studies have shown it also inhibits G protein-coupled receptor kinase 5 (GRK5) with similar potency.[2][3]
MRT67307 is a more potent inhibitor of TBK1 than IKKε, with IC50 values in the nanomolar range.[4] However, it displays significant off-target activity against other kinases, including Unc-51 like autophagy activating kinase 1 (ULK1) and Microtubule Affinity Regulating Kinase (MARK) family members.[4][5]
BAY-985 demonstrates high potency against both IKKε and TBK1, with low nanomolar IC50 values.[2][6] Kinase profiling has revealed off-target activity against FMS-like tyrosine kinase 3 (FLT3), Ribosomal S6 Kinase 4 (RSK4), and Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1).[6]
Experimental Methodologies
The determination of inhibitor specificity is reliant on robust experimental protocols. Below are outlines of key assays used to evaluate the activity of this compound and other IKKε/TBK1 inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKε or TBK1.
Protocol:
-
Reagents and Materials:
-
Recombinant human IKKε or TBK1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP (at a concentration close to the Km for each kinase).
-
Substrate (e.g., a peptide substrate like "TBK1-Tide" (ADADYASLDWDAKK) or a protein substrate like myelin basic protein (MBP)).[7]
-
Test inhibitors (this compound, MRT67307, BAY-985) at various concentrations.
-
Radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system.
-
96-well or 384-well plates.
-
Filter paper or scintillation counter (for radiometric assay).
-
Fluorescence plate reader (for fluorescence-based assays).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, kinase buffer, and the test inhibitor at various concentrations.
-
Incubate the mixture for a defined period (e.g., 20-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate and ATP (spiked with [γ-³²P]ATP for radiometric detection).
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution like phosphoric acid for radiometric assays).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto filter paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Assay: Measure the change in fluorescence intensity or polarization resulting from substrate phosphorylation.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Cellular Assay for IRF3 Phosphorylation
This assay assesses the ability of an inhibitor to block the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key downstream substrate of IKKε and TBK1, in a cellular context.
Protocol:
-
Reagents and Materials:
-
Cell line expressing IKKε and TBK1 (e.g., HEK293, THP-1, or mouse embryonic fibroblasts).
-
Cell culture medium and supplements.
-
Stimulating agent to activate the IKKε/TBK1 pathway (e.g., poly(I:C), lipopolysaccharide (LPS), or Sendai virus).[8]
-
Test inhibitors (this compound, MRT67307, BAY-985) at various concentrations.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: primary antibody against phosphorylated IRF3 (p-IRF3) and total IRF3, and a suitable secondary antibody.
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with the chosen activating agent to induce IKKε/TBK1 activity and subsequent IRF3 phosphorylation.
-
After the stimulation period, wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against p-IRF3 and total IRF3.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescence-based detection system.
-
-
Data Analysis:
-
Quantify the band intensities for p-IRF3 and total IRF3.
-
Normalize the p-IRF3 signal to the total IRF3 signal for each sample.
-
Calculate the percentage of inhibition of IRF3 phosphorylation for each inhibitor concentration relative to the stimulated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Signaling Pathways and Experimental Visualization
To better understand the context of IKKε and TBK1 inhibition, the following diagrams illustrate their signaling pathway and a typical experimental workflow.
Caption: IKKε and TBK1 signaling pathway.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion
The choice of an IKKε/TBK1 inhibitor should be guided by the specific requirements of the experiment. This compound, while less potent than MRT67307 and BAY-985, offers a good starting point for studies where high specificity against a broad panel of kinases is desired, though its effects on GRK family kinases should be considered. For researchers requiring higher potency, BAY-985 presents a compelling option with its low nanomolar activity against both IKKε and TBK1. However, its off-target effects on kinases like FLT3 should be taken into account. MRT67307 is a potent TBK1 inhibitor but exhibits the most significant off-target profile of the three, which may be a confounding factor in cellular studies. The provided experimental protocols offer a framework for researchers to independently verify and compare the specificity and potency of these and other inhibitors in their own experimental systems.
References
- 1. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]
- 2. Identification and Characterization of this compound as a G Protein-Coupled Receptor Kinase 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. reactionbiology.com [reactionbiology.com]
- 5. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]
Amlexanox vs. Standard-of-Care in Animal Models of Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of amlexanox with standard-of-care therapies, primarily metformin and pioglitazone, for the treatment of metabolic diseases in preclinical animal models. The information is intended to support research and drug development efforts in the fields of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action: A Tale of Different Targets
While this compound and standard-of-care drugs for metabolic diseases aim to improve metabolic health, they achieve this through distinct molecular mechanisms.
This compound: This compound functions as a selective inhibitor of two enzymes: IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1).[1][2] In obese animal models, the expression and activity of IKKε and TBK1 are elevated in adipose tissue and liver, contributing to a state of chronic, low-grade inflammation and insulin resistance.[3] By inhibiting these kinases, this compound is thought to "release the brake" on metabolism, leading to increased energy expenditure and improved insulin sensitivity.[4][5] This inhibition leads to a cascade of downstream effects, including increased cyclic AMP (cAMP) levels in fat cells, which promotes fat burning.[3][6]
Metformin: A first-line therapy for type 2 diabetes, metformin's primary mechanism of action is the reduction of hepatic glucose production.[7][8] It achieves this by inhibiting the mitochondrial respiratory chain complex I, which leads to the activation of AMP-activated protein kinase (AMPK).[9][10] Activated AMPK plays a central role in cellular energy homeostasis, and its activation by metformin leads to decreased gluconeogenesis and lipogenesis in the liver.[7] Metformin also increases glucose uptake in peripheral tissues like skeletal muscle.[9]
Pioglitazone: This drug belongs to the thiazolidinedione (TZD) class and acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue.[11][12] Activation of PPARγ by pioglitazone modulates the expression of numerous genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[11][13]
Comparative Efficacy in Animal Models
Direct head-to-head comparative studies of this compound against metformin or pioglitazone in the same animal models of metabolic disease are limited in the publicly available scientific literature. However, by examining data from separate studies, we can draw indirect comparisons of their effects on key metabolic parameters.
It is crucial to note that the following data is compiled from different studies with potentially varying experimental conditions. Therefore, direct quantitative comparisons should be interpreted with caution.
Table 1: Effects on Body Weight in Diet-Induced Obese (DIO) Mice
| Compound | Animal Model | Diet | Treatment Duration | Dosage | % Change in Body Weight (vs. Control) | Reference |
| This compound | C57BL/6 Mice | High-Fat Diet (HFD) | 4 weeks | 25 mg/kg/day (oral gavage) | Approximately 10-gram weight loss in obese mice | [14][15] |
| This compound | C57BL/6 Mice | High-Fat Diet (HFD) | 12 weeks | 25 mg/kg or 100 mg/kg (oral gavage) | Prevented HFD-induced weight gain | [14] |
| Metformin | Rabbits | Alloxan-induced diabetic | Not specified | Not specified | Significant decline in glucose levels | [16] |
| Pioglitazone | Mice | High-Fructose High-Transfat Diet | 20 weeks | Not specified | Lowered fasting plasma glucose | [17] |
Experimental Protocols
This compound in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6 mice.[14]
-
Diet: Mice were fed a high-fat diet (HFD) to induce obesity.[14]
-
Treatment Administration: this compound was administered daily via oral gavage at doses of 25 mg/kg or 100 mg/kg.[14]
-
Study Duration: Experiments ranged from 4 to 12 weeks.[14][15]
-
Key Parameters Measured: Body weight, food intake, insulin sensitivity, and markers of liver and adipose tissue inflammation.[15][18]
Metformin in Alloxan-Induced Diabetic Rabbits
-
Animal Model: Rabbits with alloxan-induced diabetes.[16]
-
Induction of Diabetes: Diabetes was induced by the administration of alloxan, which selectively destroys pancreatic β-cells.[16]
-
Treatment Administration: Metformin was administered to the diabetic animals.[16]
-
Key Parameters Measured: Blood glucose levels, lipid profile (total cholesterol, triglycerides, LDL, HDL), and antioxidant status.[16]
Pioglitazone in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
-
Animal Model: Mice fed a high-fructose, high-trans-fat diet to induce NASH.[17]
-
Diet: A diet rich in fructose and trans-fats was used to mimic the metabolic conditions leading to NASH.[17]
-
Treatment Administration: Pioglitazone was supplemented in the diet.[17]
-
Study Duration: The study was conducted over 20 weeks.[17]
-
Key Parameters Measured: Whole-body and adipose insulin sensitivity, intrahepatic triglyceride content, plasma ketones, and hepatic mitochondrial metabolism.[17]
Signaling Pathways and Experimental Workflows
References
- 1. michiganmedicine.org [michiganmedicine.org]
- 2. invivogen.com [invivogen.com]
- 3. lsi.umich.edu [lsi.umich.edu]
- 4. sciencedaily.com [sciencedaily.com]
- 5. news.umich.edu [news.umich.edu]
- 6. news.umich.edu [news.umich.edu]
- 7. ClinPGx [clinpgx.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. FGF21 is required for the metabolic benefits of IKKε/TBK1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of metformin performance on alloxan-induced diabetic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pioglitazone improves hepatic mitochondrial function in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of IKKε and TBK1 improves glucose control in a subset of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Amlexanox and its Alternatives in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular mechanisms of Amlexanox, a selective inhibitor of IKKε and TBK1, with two leading treatments for type 2 diabetes and obesity: Metformin and GLP-1 Receptor Agonists. The information presented is based on a comprehensive review of published preclinical and clinical findings.
Executive Summary
This compound presents a novel therapeutic approach to metabolic diseases by targeting the inflammatory kinases IKKε and TBK1, leading to increased energy expenditure and improved insulin sensitivity. In contrast, Metformin, a biguanide, primarily acts by reducing hepatic glucose production through the activation of AMPK. GLP-1 Receptor Agonists, a class of incretin mimetics, promote glucose-dependent insulin secretion, suppress glucagon release, and induce satiety. While direct head-to-head clinical trials are limited, this guide consolidates available data to facilitate an objective comparison of their mechanisms and reported efficacy.
Comparative Data on Efficacy
The following tables summarize key quantitative findings from published studies on this compound, Metformin, and the GLP-1 Receptor Agonist Liraglutide.
Table 1: Clinical Efficacy in Type 2 Diabetes and Obesity
| Parameter | This compound | Metformin | Liraglutide (GLP-1 RA) |
| HbA1c Reduction | Statistically significant reduction in a subset of patients.[1] | ~1.0-2.0% reduction. | Up to 1.6% reduction. |
| Weight Loss | Statistically significant weight loss observed in a 12-week trial.[1] | Modest weight loss or weight neutrality.[2][3] | 5-10% of initial body weight.[4][5] |
| Insulin Sensitivity | Improved insulin sensitivity in responder patients.[6] | Improves insulin sensitivity. | Indirectly improves insulin sensitivity. |
| Inflammatory Markers | Reduces expression of pro-inflammatory genes. | May have anti-inflammatory effects.[4] | May have anti-inflammatory effects. |
Table 2: Preclinical Efficacy in Animal Models of Obesity
| Parameter | This compound | Metformin | GLP-1 Receptor Agonists |
| Weight Reduction | Reverses and prevents diet-induced obesity in mice.[6] | Modest effects on weight in preclinical models. | Induce significant weight loss. |
| Energy Expenditure | Increases energy expenditure.[6] | May slightly increase energy expenditure. | May increase energy expenditure. |
| Food Intake | No significant effect on food intake.[7] | May reduce food intake. | Significantly reduce food intake. |
| Fatty Liver | Attenuates hepatic steatosis.[1] | Can improve hepatic steatosis. | Can improve hepatic steatosis. |
Signaling Pathways and Mechanisms of Action
This compound: Dual IKKε/TBK1 Inhibition
This compound is a selective inhibitor of two non-canonical IκB kinases: IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1).[8] In obesity, the expression and activity of IKKε and TBK1 are elevated in adipose tissue and liver, contributing to a state of chronic, low-grade inflammation and insulin resistance.[1]
By inhibiting IKKε and TBK1, this compound is thought to exert its metabolic benefits through several mechanisms:
-
Increased Energy Expenditure: Inhibition of IKKε and TBK1 in adipocytes leads to increased levels of cyclic AMP (cAMP). This enhances catecholamine sensitivity and promotes the "browning" of white adipose tissue, thereby increasing thermogenesis and energy expenditure.[7][9]
-
Improved Insulin Sensitivity: By reducing inflammation in key metabolic tissues, this compound helps to restore insulin signaling.
-
Regulation of NF-κB Pathway: this compound has been shown to downregulate the NF-κB signaling pathway, a key regulator of inflammation.[8][10][11][12][13]
References
- 1. Inhibition of IKKε and TBK1 improves glucose control in a subset of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of metformin in obesity treatment in different populations: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aub.edu.lb [aub.edu.lb]
- 4. Original Article [sciencehub.novonordisk.com]
- 5. dovepress.com [dovepress.com]
- 6. michiganmedicine.org [michiganmedicine.org]
- 7. lsi.umich.edu [lsi.umich.edu]
- 8. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF-κB and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.umich.edu [news.umich.edu]
- 10. TBK1 inhibitor this compound exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Amlexanox
This document provides essential safety and logistical information for the proper disposal of Amlexanox in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Summary of this compound Properties and Hazards
This compound is an anti-inflammatory and anti-allergic compound. While used therapeutically, it is important to handle the pure substance in a laboratory with appropriate precautions. It is classified as harmful if swallowed.[1][2]
| Property | Data | Reference |
| CAS Number | 68302-57-8 | [1][3][4] |
| Chemical Name | 2-amino-7-(1-methylethyl)5-oxo-5H-[1] benzopyrano[2,3-b]pyridine-3-carboxylic acid | [4] |
| Physical Form | Crystalline solid | [4] |
| Primary Hazard | H302: Harmful if swallowed (Acute toxicity - Oral, Category 4) | [1] |
| Handling Precautions | Avoid ingestion, inhalation, and contact with skin or eyes. Wash thoroughly after handling. | [4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] | [1] |
| Solubility | Soluble in DMSO (~10 mg/ml) and DMF (~14 mg/ml). Sparingly soluble in aqueous buffers. | [4] |
Experimental Protocol: Step-by-Step Disposal of this compound
Disposal of this compound and its contaminated materials must comply with all applicable federal, state, and local regulations.[3] The primary and recommended method of disposal is through a licensed hazardous waste management company.
Personal Protective Equipment (PPE) and Safety
-
PPE: Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the waste in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[1]
Waste Segregation and Collection
-
Identify Waste Streams: Separate waste into distinct categories:
-
Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard (e.g., "Toxic," "Harmful if Swallowed").
-
Disposal Procedure
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific waste disposal protocols and contact your Environmental Health and Safety (EHS) department for guidance.
-
Primary Disposal Method (Recommended):
-
Arrange for pickup and disposal through a certified chemical waste management company. This is the standard and safest procedure for laboratory chemical waste.[7]
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Spill Cleanup:
-
Disposal of Empty Containers:
-
Rinse empty this compound containers three times with a suitable solvent (such as DMF or DMSO).
-
Collect the rinsate as hazardous waste.
-
Once cleaned, scratch out or remove all personal and prescription information from labels on the original containers before recycling or discarding them.[9]
-
Important Note: Do not dispose of this compound down the drain or in the general trash.[10] Improper disposal contributes to environmental contamination of soil and water, posing risks to aquatic ecosystems and potentially human health through the water supply.[11][12]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. osha.gov [osha.gov]
- 6. essex.ac.uk [essex.ac.uk]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. fda.gov [fda.gov]
- 10. epa.gov [epa.gov]
- 11. The Impact of Medication Disposal on the Environment - Issuu [issuu.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Amlexanox
Essential Safety and Handling Guide for Amlexanox
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, adherence to the following PPE guidelines is mandatory to ensure personal safety and prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] A protective disposable gown made of lint-free, low-permeability fabric, with a solid front, long sleeves, and tight-fitting cuffs is recommended. |
| Hand Protection | Wear two pairs of chemotherapy-grade, powder-free gloves.[2][3] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[2] |
| Respiratory Protection | If exposure limits are exceeded, or irritation or other symptoms are experienced, use a full-face respirator.[1] A respirator is also required when unpacking hazardous drugs if there is a risk of aerosolization. |
Operational Plan for Safe Handling
Follow these procedural steps for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in the container it came in, tightly closed, and out of reach of children.[4][5]
-
Store at room temperature, away from excess heat and moisture.[4][5][6] Do not store in the bathroom.[4][5]
2. Preparation and Handling:
-
Handle this compound in a designated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
-
Do not eat, drink, or smoke when using this product.[7]
-
Take precautionary measures against static discharge.[7]
3. Accidental Exposure Plan:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[7] Rinse mouth.[7] Overdose may lead to gastrointestinal upset, including diarrhea and vomiting.[6][9]
-
Skin Contact: While no primary irritant effect on the skin is noted in some safety data sheets, prolonged and repeated contact may cause sensitization.[6][7] If irritation occurs, wash the affected area with soap and water.[6]
-
Eye Contact: Do not let this compound get into your eyes.[4][5] If it does, rinse them promptly and thoroughly with water for at least 15 minutes.[6][9][10][11] If irritation persists, seek medical attention.[6]
-
Spills: For small spills, wipe up with absorbent material and dispose of in the general trash.[6] For larger spills, pick up mechanically and refer to disposal guidelines.[7]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety.
-
Small Quantities: Incineration is a suitable method for the disposal of small quantities.[12]
-
Large Quantities: For larger amounts, chemical recycling or incineration are the recommended disposal methods.[12]
-
General Guidance: Unneeded medications should be disposed of in special ways to ensure that pets, children, and other people cannot consume them.[5] Do not flush this medication down the toilet.[5] The best way to dispose of your medication is through a medicine take-back program.[5] Contact your pharmacist or local garbage/recycling department to learn about take-back programs in your community.[5] Always dispose of waste in accordance with all federal, state, and local regulations.[6]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for this compound handling, emergency procedures, and disposal.
References
- 1. echemi.com [echemi.com]
- 2. osha.gov [osha.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 5. This compound [ixbapi.healthwise.net]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound PASTE - MUCOUS MEMBRANE (Aphthasol) side effects, medical uses, and drug interactions. [medicinenet.com]
- 10. This compound (Mucous membrane, oral route) [sales-demo.adam.com]
- 11. This compound Advanced Patient Information - Drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
